Lilopristone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWGILQXUPXEW-FUSOFXSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034575 | |
| Record name | Lilopristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97747-88-1 | |
| Record name | Lilopristone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lilopristone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lilopristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LILOPRISTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lilopristone (ZK-98734): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lilopristone (developmental code name ZK-98734) is a synthetic steroidal compound that functions as a potent antagonist of the progesterone receptor.[1] Developed by Schering AG, its primary mechanism of action involves competitive binding to the progesterone receptor, thereby inhibiting the physiological effects of progesterone. This activity makes it effective in inducing menstruation, preventing embryo implantation (nidation), and terminating early pregnancy.[1] While it also possesses antiglucocorticoid properties, this activity is markedly reduced compared to its structural analog, mifepristone.[2] this compound exhibits high specificity for the progesterone receptor with minimal to no binding affinity for estrogen, androgen, or mineralocorticoid receptors. This technical guide provides an in-depth review of the molecular mechanism, physiological effects, and pharmacological profile of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Progesterone Receptor Antagonism
The primary pharmacological effect of this compound is its competitive antagonism at the progesterone receptor (PR). Progesterone, the natural ligand, is essential for the establishment and maintenance of pregnancy, primarily by preparing the uterine endometrium for implantation and suppressing uterine contractility.
This compound's mechanism involves the following key steps:
-
Competitive Binding: this compound binds with high affinity to the intracellular progesterone receptor, directly competing with and displacing endogenous progesterone.[3]
-
Receptor Conformation Change: Upon binding, this compound induces a conformational change in the progesterone receptor that is distinct from the change induced by an agonist.
-
Impaired Gene Transcription: This antagonist-bound receptor complex is unable to efficiently recruit coactivators and initiate the transcription of progesterone-responsive genes. This blockage of gene expression prevents the downstream cellular effects necessary for pregnancy maintenance.
-
Endometrial Effects: The blockade of progesterone signaling at the endometrium leads to a loss of decidual support, increased uterine contractility, and eventual shedding of the endometrial lining, resulting in menstruation or termination of pregnancy.[1]
Signaling Pathway
The normal signaling pathway of progesterone involves binding to its cytoplasmic receptor, translocation of the hormone-receptor complex to the nucleus, and initiation of gene transcription. This compound disrupts this pathway by forming an inactive complex with the receptor, which fails to properly initiate transcription.
Secondary Mechanism: Antiglucocorticoid Activity
Like many progesterone receptor antagonists, this compound also exhibits binding affinity for the glucocorticoid receptor (GR), acting as a GR antagonist. However, a key pharmacological feature of this compound is that its antiglucocorticoid activity is significantly lower than that of mifepristone. This reduced cross-reactivity is a desirable characteristic, potentially leading to a better side-effect profile by minimizing interference with the hypothalamic-pituitary-adrenal (HPA) axis.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's binding affinity and its efficacy in in vivo models.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species/Tissue | RBA (%)¹ | Reference |
| This compound (ZK-98734) | Progesterone | Bonnet Monkey (Endometrium) | 17.8 | |
| Progesterone | Progesterone | Bonnet Monkey (Endometrium) | 100 | |
| This compound (ZK-98734) | Progesterone | Rabbit (Myometrium) | No significant difference from Mifepristone | |
| Mifepristone (RU 486) | Progesterone | Rabbit (Myometrium) | High | |
| This compound (ZK-98734) | Glucocorticoid | - | Much reduced vs. Mifepristone (Specific RBA not found) |
¹Relative Binding Affinity (RBA) is expressed as a percentage relative to the reference compound (Progesterone).
Table 2: In Vivo Efficacy Data (Animal Models)
| Species | Dose & Route | Treatment Schedule | Outcome | Success Rate | Reference |
| Bonnet Monkey | 25 mg/day, s.c. | Mid-luteal phase (Days 20-22) | Menstruation Induction | Not specified | |
| Bonnet Monkey | 25 mg/day, s.c. | Peri-implantation (Days 8-12 post-estradiol peak) | Pregnancy Inhibition | 100% | |
| Bonnet Monkey | 25 mg/day, s.c. | Early Pregnancy (Day 30-32 of cycle) | Abortion | 80% (8 of 10) | |
| Common Marmoset | 5 mg/day, i.m. | 3 consecutive days during mid-pregnancy (Day 80) | Abortion | 100% (Mean interval: 39h) | |
| Guinea Pig | Various | Mid-gestation | Abortion | Equipotent to Mifepristone |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
Protocol: Competitive Receptor Binding Assay
This protocol is a representative method for determining the relative binding affinity (RBA) of a test compound like this compound for the progesterone receptor, based on methodologies described in the literature.
Objective: To quantify the affinity of this compound for the progesterone receptor relative to a known ligand.
Materials:
-
Cytosol Preparation: Myometrium from estrogen-primed immature female rabbits.
-
Radioligand: Tritiated promegestone ([³H]-R5020).
-
Reference Compound: Unlabeled promegestone (R5020).
-
Test Compound: this compound (ZK-98734).
-
Buffers and Reagents: Tris-HCl buffer, charcoal-dextran suspension.
-
Equipment: Ultracentrifuge, scintillation counter, isoelectric focusing apparatus.
Methodology:
-
Cytosol Preparation: Homogenize rabbit myometrium tissue in a cold buffer. Centrifuge at high speed (e.g., 105,000 x g) to obtain the supernatant (cytosol), which contains the soluble progesterone receptors.
-
Incubation: In a series of tubes, incubate a fixed amount of cytosol and a fixed concentration of [³H]-R5020.
-
Competition: To these tubes, add increasing concentrations of either the unlabeled reference compound (R5020) to generate a standard curve, or the test compound (this compound).
-
Separation of Bound/Unbound Ligand: After incubation to equilibrium, separate the receptor-bound [³H]-R5020 from the free radioligand. This is commonly done by adding a charcoal-dextran suspension, which adsorbs the free ligand, followed by centrifugation.
-
Quantification: Measure the radioactivity of the supernatant (containing the bound ligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-R5020 against the logarithm of the competitor concentration. Determine the concentration of each compound required to displace 50% of the specifically bound radioligand (IC50).
-
RBA Calculation: Calculate the RBA using the formula: RBA (%) = (IC50 of Reference / IC50 of Test Compound) x 100.
Protocol: In Vivo Antifertility Assay in a Primate Model
This protocol describes a representative in vivo experiment to assess the efficacy of this compound in terminating early pregnancy, based on studies conducted in bonnet monkeys.
Objective: To determine the abortifacient efficacy of this compound in a non-human primate model.
Materials:
-
Animal Model: Adult, female, regularly cycling bonnet monkeys (Macaca radiata).
-
Test Compound: this compound (ZK-98734) dissolved in a suitable vehicle (e.g., sesame oil).
-
Equipment: Cages for housing, equipment for blood collection and hormone analysis (e.g., RIA/ELISA), ultrasound equipment for pregnancy confirmation.
Methodology:
-
Animal Selection and Monitoring: Select healthy, female monkeys with a history of regular menstrual cycles. Monitor cycles by daily vaginal swabs. Allow mating with a male of proven fertility around the expected time of ovulation.
-
Pregnancy Confirmation: Confirm pregnancy through hormonal assays (e.g., chorionic gonadotropin) and/or ultrasound visualization of the gestational sac.
-
Treatment Administration: On specific days of gestation (e.g., Days 30-32 of the menstrual cycle), administer this compound at a predetermined dose (e.g., 25 mg/day) via a specific route (e.g., subcutaneous injection) for a set duration. A control group should receive the vehicle only.
-
Monitoring: Observe animals daily for clinical signs such as vaginal bleeding. Collect blood samples at regular intervals (e.g., daily or every other day) to measure serum progesterone levels.
-
Endpoint Assessment: The primary endpoint is the termination of pregnancy, confirmed by a return to baseline hormone levels and the absence of a fetus on a follow-up ultrasound.
-
Data Analysis: Compare the abortion rates between the treatment and control groups. Analyze the hormonal profiles (e.g., rate of progesterone decline) to understand the physiological response to the treatment.
Conclusion
This compound (ZK-98734) is a highly potent and selective progesterone receptor antagonist. Its mechanism of action is centered on the competitive blockade of progesterone receptors, leading to the inhibition of progesterone-dependent gene transcription necessary for sustaining pregnancy. This direct antiprogestogenic effect is complemented by a significantly reduced antiglucocorticoid activity compared to other compounds in its class, suggesting a favorable pharmacological profile. In vivo studies have consistently demonstrated its efficacy as an antifertility agent across multiple species. The data and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in reproductive health research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New steroids with antiprogestational and antiglucocorticoid activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative binding affinity of antiprogestins ZK 98.299 and ZK 98.734 for progesterone receptors in the endometrium and myometrium of bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical and Biological Properties of Lilopristone
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological effects of this compound (ZK 98.734), a potent progesterone antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and reproductive biology.
Chemical Structure and Identification
This compound is a synthetic, steroidal antiprogestogen.[1][2] Its chemical structure is similar to mifepristone, with a key difference in the C17α substituent, which contributes to its distinct activity profile.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (8S,11R,13S,14S,17R)-11-(4-(dimethylamino)phenyl)-17-hydroxy-17-((Z)-3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | [3] |
| SMILES | C[C@@]12--INVALID-LINK--([H])[C@@]3([H])C(--INVALID-LINK--C1)=C5C(CC3)=CC(CC5)=O | [3] |
| InChI Key | RCOWGILQXUPXEW-FUSOFXSQSA-N | |
| CAS Number | 97747-88-1 | |
| Molecular Formula | C29H37NO3 | |
| Molecular Weight | 447.61 g/mol | |
| Synonyms | ZK-98.734, ZK98734, Lilopristona, Lilopristonum |
Mechanism of Action
This compound functions as a competitive progesterone receptor (PR) antagonist. Its primary mechanism involves blocking the action of progesterone at the endometrial level, which disrupts the normal uterine environment required for the establishment and maintenance of pregnancy. It is inferred that the binding of this compound to the PR induces a conformational change in the receptor-ligand complex, which prevents its interaction with specific binding sites on the chromatin, thereby inhibiting gene expression.
Compared to the well-known progesterone antagonist mifepristone, this compound exhibits a more favorable profile for certain applications. It has an antiprogestin effect that is 1 to 3 times that of mifepristone, while its antiglucocorticoid activity is significantly lower, at only 10% of that of mifepristone. This compound shows minimal affinity for estrogen, androgen, and mineralocorticoid receptors.
Additionally, this compound has been shown to increase the local content of prostaglandins (PG) in the uterus by promoting their synthesis and release while inhibiting their catabolism. This contributes to its anti-gestational effects, including luteolysis and endometrial shedding.
References
Lilopristone: A Technical Guide to a Selective Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lilopristone (developmental code ZK 98.734) is a synthetic steroid that functions as a potent and selective progesterone receptor (PR) antagonist.[1][2][3] Structurally similar to mifepristone, it exhibits strong anti-progestational effects with significantly reduced antiglucocorticoid activity, making it a compound of interest for various therapeutic applications, including menstrual cycle regulation, emergency contraception, and medical termination of pregnancy.[4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Progesterone, acting through its cognate nuclear receptors (PR-A and PR-B), plays a critical role in the establishment and maintenance of pregnancy, as well as in the regulation of the menstrual cycle. Progesterone receptor antagonists, such as this compound, competitively block these receptors, thereby inhibiting the biological effects of progesterone. This antagonism leads to a cascade of physiological events, including alterations in the endometrium that hinder implantation, induction of menstruation, and, in a pregnant uterus, termination of gestation.[5]
This compound's selectivity, with its diminished interaction with the glucocorticoid receptor compared to mifepristone, presents a potential advantage in reducing off-target side effects. This guide delves into the core scientific data and methodologies relevant to the study of this compound for research and drug development purposes.
Mechanism of Action
This compound exerts its effects primarily through competitive antagonism of the progesterone receptor. By binding to the ligand-binding domain of the PR, it prevents the conformational changes necessary for receptor activation and subsequent gene transcription. This blockade of progesterone-mediated signaling disrupts the normal physiological processes dependent on this hormone.
Progesterone Receptor Signaling Pathway
The progesterone receptor signaling pathway can be broadly divided into genomic and non-genomic pathways. This compound primarily interferes with the genomic pathway.
-
Genomic Pathway: Progesterone binding to the PR in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus. The activated PR dimer then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. This compound, by binding to the PR, induces a conformational change that prevents the recruitment of co-activators and may even recruit co-repressors, thereby silencing gene expression.
-
Non-Genomic Pathway: Progesterone can also elicit rapid cellular responses through membrane-associated PRs (mPRs) and interactions with signaling molecules in the cytoplasm, such as Src kinases, leading to the activation of pathways like the MAPK/ERK cascade. The direct effects of this compound on these non-genomic pathways are less well-characterized.
Quantitative Data
While specific binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound are not consistently reported in publicly available literature, comparative data and results from in vivo studies provide valuable insights into its potency and efficacy.
Receptor Binding and In Vitro Activity
Data on the relative binding affinity and functional antagonism of this compound compared to mifepristone.
| Compound | Progesterone Receptor (PR) Affinity | Glucocorticoid Receptor (GR) Affinity | Reference(s) |
| This compound (ZK 98.734) | High, potent antagonist | Much reduced compared to Mifepristone | |
| Mifepristone (RU486) | High, potent antagonist (IC50 ≈ 0.2 nM) | High, potent antagonist (IC50 ≈ 2.6 nM) |
In Vivo Efficacy (Animal Studies)
Summary of key findings from in vivo studies in non-human primates.
| Species | Dosage | Effect | Reference(s) |
| Bonnet Monkeys | 25 mg/day (s.c.) during mid-luteal phase | Induction of menstruation within 2-4 days | |
| Bonnet Monkeys | 25 mg/day (s.c.) around implantation | 100% prevention of pregnancy | |
| Bonnet Monkeys | 25 mg/day (s.c.) on days 30-32 of gestation | Abortion in 8 out of 10 animals | |
| Common Marmoset | 5 mg/day (i.m.) for 3 days post-ovulation | Premature drop in plasma progesterone and shortened ovarian cycle | |
| Common Marmoset | 5 mg/day (i.m.) on day 20 or 40 of gestation | Drop in progesterone levels and decidual collapse | |
| Common Marmoset | 5 mg/day (i.m.) on day 80 of gestation | Expulsion of fetuses (mean interval of 39 hours) |
Pharmacokinetic Parameters
Detailed pharmacokinetic data for this compound in humans is limited. The table below provides data for the related compound, mifepristone, for comparative context. This compound's pharmacokinetics are noted to be less well-characterized.
| Parameter | Mifepristone (200 mg, oral) | Reference(s) |
| Cmax (Maximum Concentration) | ~1.98 mg/L | |
| Tmax (Time to Cmax) | ~1.33 hours | |
| AUC (Area Under the Curve) | ~39.7 mg·h/L | |
| Half-life (t½) | ~18 hours |
Note: Pharmacokinetic parameters can vary significantly based on dose and individual patient factors.
Experimental Protocols
This section details the methodologies for key experiments used to characterize progesterone receptor antagonists like this compound.
Progesterone Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.
Objective: To determine the relative binding affinity (RBA) or inhibitory constant (Ki) of this compound for the progesterone receptor.
Materials:
-
Cytosol preparation from a PR-rich source (e.g., rabbit uterus or T47D cells)
-
Radiolabeled progestin (e.g., [³H]ORG 2058 or [³H]R5020)
-
Unlabeled progesterone (for standard curve)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Cytosol Preparation: Homogenize the tissue or cells in buffer and centrifuge to obtain the cytosolic fraction containing the PR.
-
Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of either unlabeled progesterone (for the standard curve) or the test compound (this compound).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant, which represents the bound radioligand, using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
T47D Cell Alkaline Phosphatase Induction Assay
This is a cell-based functional assay to measure the progestational or anti-progestational activity of a compound. In the human breast cancer cell line T47D, progestins induce the expression of alkaline phosphatase (ALP).
Objective: To determine the antagonist activity of this compound by measuring its ability to inhibit progesterone-induced ALP activity.
Materials:
-
T47D human breast cancer cells
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum
-
Progesterone (or a synthetic progestin like R5020)
-
Test compound (this compound)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
NaOH solution
-
Microplate reader
Procedure:
-
Cell Culture: Culture T47D cells in appropriate medium until they reach a suitable confluency.
-
Hormone Deprivation: Replace the growth medium with a steroid-free medium for 24-48 hours to reduce basal ALP activity.
-
Treatment: Treat the cells with:
-
Vehicle control
-
Progesterone (agonist) at a concentration that gives a submaximal response (e.g., EC80)
-
This compound alone (to check for agonist activity)
-
Progesterone in combination with increasing concentrations of this compound.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for ALP induction.
-
Cell Lysis and Assay: Lyse the cells and incubate the lysate with the pNPP substrate. The ALP enzyme will convert pNPP to p-nitrophenol, which is yellow.
-
Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the ALP activity to the total protein concentration in each sample. Plot the percentage of progesterone-induced ALP activity against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a potent progesterone receptor antagonist with a favorable pharmacological profile characterized by high selectivity and reduced antiglucocorticoid activity compared to first-generation antiprogestins. The data from in vitro and in vivo studies demonstrate its efficacy in blocking progesterone action, leading to its potential use in fertility regulation and other progesterone-dependent conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel progesterone receptor modulators. Further research, particularly clinical trials with comprehensive pharmacokinetic and pharmacodynamic assessments, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiglucocorticoid Profile of Lilopristone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lilopristone (developmental code name ZK 98.734) is a synthetic steroid primarily characterized by its potent antiprogestogenic activity.[1][2] While its primary therapeutic applications have been explored in the context of fertility regulation, its interaction with the glucocorticoid receptor (GR) is a critical aspect of its pharmacological profile. This technical guide provides an in-depth analysis of the antiglucocorticoid activity of this compound, offering a comparative perspective with the well-characterized antiglucocorticoid, mifepristone (RU-486). It is established that this compound possesses significantly reduced antiglucocorticoid activity compared to mifepristone.[2] This document synthesizes the available data on its receptor binding and functional activity, details the experimental protocols for assessing antiglucocorticoid effects, and visualizes the underlying molecular mechanisms.
Introduction to this compound's Glucocorticoid Receptor Interaction
This compound is a steroidal antiprogestogen that exhibits a degree of cross-reactivity with the glucocorticoid receptor.[2] This interaction, although weaker than its affinity for the progesterone receptor, is a key differentiator from other progestin modulators and a crucial consideration in its preclinical and clinical evaluation. The antiglucocorticoid effects of compounds like this compound are generally considered off-target effects when the primary goal is progesterone receptor modulation. Understanding the extent of this activity is vital for predicting potential side effects and for the development of more selective next-generation compounds.
The structural differences between this compound and mifepristone, particularly in the C17α side chain, are thought to contribute to its reduced affinity for the glucocorticoid receptor.[2] While both compounds are potent antiprogestins, this variation in antiglucocorticoid potency has significant implications for their clinical utility and safety profiles.
Quantitative Analysis of Receptor Binding and Functional Activity
Precise quantitative data on the antiglucocorticoid activity of this compound is not extensively available in publicly accessible literature. However, it is consistently reported to have a much lower antiglucocorticoid potency compared to mifepristone. For a comprehensive understanding, the following tables summarize the known quantitative data for the comparator compound, mifepristone, and provide a qualitative assessment for this compound based on existing literature.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Relative Binding Affinity (RBA) (%) [Dexamethasone = 100%] |
| Mifepristone (RU-486) | Rat Thymus Cytosol | [³H]-Dexamethasone | High (Specific values vary across studies) |
| This compound (ZK 98.734) | Not Publicly Available | Not Publicly Available | Reported to be significantly lower than mifepristone |
Table 2: In Vitro Antiglucocorticoid Activity
| Compound | Cell Line | Assay Principle | Agonist | IC50 |
| Mifepristone (RU-486) | Various (e.g., HeLa, T47D) | Inhibition of Dexamethasone-induced MMTV-luciferase reporter gene expression | Dexamethasone | Potent (nM range) |
| This compound (ZK 98.734) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Reported to be significantly higher than mifepristone |
Molecular Mechanism of Action: Glucocorticoid Receptor Antagonism
Glucocorticoids, such as cortisol, exert their effects by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus, where it acts as a ligand-activated transcription factor, binding to glucocorticoid response elements (GREs) on DNA to regulate gene expression.
This compound, as a GR antagonist, competitively binds to the ligand-binding domain (LBD) of the GR. This binding prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.
Experimental Protocols for Assessing Antiglucocorticoid Activity
The evaluation of a compound's antiglucocorticoid activity involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Glucocorticoid Receptor Binding Assay
Objective: To determine the relative binding affinity (RBA) of this compound for the glucocorticoid receptor compared to a reference glucocorticoid, typically dexamethasone.
Materials:
-
Test compound (this compound)
-
Reference compound (Dexamethasone)
-
Radiolabeled glucocorticoid ([³H]-Dexamethasone)
-
Cytosolic extract containing glucocorticoid receptors (e.g., from rat thymus or liver)
-
Assay buffer (e.g., Tris-HCl buffer with molybdate and dithiothreitol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cytosolic extracts from appropriate tissues known to express high levels of GR.
-
In a series of tubes, incubate a fixed concentration of [³H]-Dexamethasone with the cytosolic extract.
-
To these tubes, add increasing concentrations of unlabeled dexamethasone (for standard curve) or this compound.
-
Incubate the mixture to allow competitive binding to reach equilibrium.
-
Separate the receptor-bound from unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50).
-
Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Dexamethasone / IC50 of this compound) x 100
References
Lilopristone: A Technical Overview of its Synthesis, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilopristone (developmental code ZK 98.734) is a synthetic steroid that functions as a potent progesterone receptor antagonist.[1] Developed by Schering in 1985, it has been investigated for its potential applications in fertility regulation, including the induction of menstruation, prevention of implantation, and termination of pregnancy.[1][2] Structurally similar to mifepristone (RU-486), this compound exhibits a high affinity for the progesterone receptor while reportedly possessing reduced antiglucocorticoid activity, a characteristic that could offer a more favorable side-effect profile.[1] This document provides a comprehensive technical guide on the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, based on publicly available scientific literature.
Discovery and Synthesis
This compound was first patented by Schering AG in 1985.[1] While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain, a plausible synthetic route can be inferred from patents for structurally related 11β-aryl-substituted steroids, such as mifepristone analogues.
The synthesis of such compounds generally commences from a readily available steroid precursor, such as estrone. A key step in the synthesis of this compound and related compounds is the stereoselective introduction of the bulky 11β-aryl group. This is often achieved through the reaction of an organometallic reagent, such as a Grignard reagent derived from 4-bromo-N,N-dimethylaniline, with a 5α,10α-epoxide intermediate of the steroid core. Subsequent modification of the C17 side chain to introduce the characteristic (Z)-3-hydroxypropenyl group, followed by deprotection and isomerization steps, would lead to the final this compound molecule. A Russian patent (RU2165938C1) details the synthesis of a closely related compound, 17β-hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-inyl)-estra-4,9-diene-3-one, providing insights into the potential chemical transformations involved.
Mechanism of Action
This compound exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR). Progesterone, a crucial hormone for the establishment and maintenance of pregnancy, binds to its intracellular receptor, leading to a conformational change that allows the receptor-hormone complex to translocate to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes essential for endometrial receptivity and pregnancy maintenance.
This compound, due to its structural similarity to progesterone, binds to the progesterone receptor with high affinity. However, this binding does not induce the correct conformational change required for receptor activation. Instead, it prevents progesterone from binding and activating the receptor, thereby blocking the downstream signaling cascade. This antagonism of progesterone's effects leads to a series of physiological responses, including:
-
Inhibition of endometrial maturation: Prevents the endometrium from becoming receptive to blastocyst implantation.
-
Increased uterine contractility: May be partly due to an increase in prostaglandin levels.
-
Luteolysis: In some species, it can lead to a decrease in progesterone production by the corpus luteum.
These actions collectively contribute to its effects of preventing implantation and terminating early pregnancy.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | ZK-98734, ZK-734 |
| Molecular Formula | C₂₉H₃₇NO₃ |
| Molar Mass | 447.61 g/mol |
| CAS Number | 97747-88-1 |
Pharmacological Data
| Parameter | Value | Reference(s) |
| Progesterone Receptor Binding Affinity (Ki) | Not Reported in Publicly Available Literature | - |
| Glucocorticoid Receptor Binding Affinity (Ki) | Not Reported in Publicly Available Literature | - |
| Antiglucocorticoid Activity | Much reduced in comparison to mifepristone |
Pharmacokinetic Data
| Parameter | Value | Reference(s) |
| Bioavailability | Not Reported in Publicly Available Literature | - |
| Half-life | Not Reported in Publicly Available Literature | - |
| Metabolism | Not Reported in Publicly Available Literature | - |
| Excretion | Not Reported in Publicly Available Literature | - |
Experimental Protocols
Competitive Radioligand Binding Assay (Generalized Protocol)
This protocol describes a general method for determining the binding affinity of a test compound like this compound to the progesterone receptor.
1. Materials:
-
Receptor Source: Cytosolic fraction from progesterone target tissues (e.g., rabbit uterus) or cells expressing the human progesterone receptor.
-
Radioligand: A high-affinity radiolabeled progestin, such as [³H]-ORG 2058.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.
-
Washing Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Procedure:
-
Prepare the receptor source by homogenization and centrifugation to obtain the cytosolic fraction.
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or a reference compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold washing buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Studies in Non-Human Primates
Bonnet Monkeys (Macaca radiata)
-
Induction of Menstruation:
-
Subjects: Regularly menstruating female bonnet monkeys.
-
Treatment: this compound (25 mg/day, subcutaneous) administered during the mid-luteal phase (Days 20-22 of the menstrual cycle).
-
Observations: Onset of menstruation and measurement of circulating progesterone levels.
-
Results: Menstruation was induced within 2-4 days of treatment initiation, accompanied by a premature drop in progesterone levels.
-
-
Inhibition of Implantation:
-
Subjects: Mated female bonnet monkeys.
-
Treatment: this compound (25 mg/day, subcutaneous) administered around the time of expected implantation (between Days 8 and 12 after the mid-cycle peak in estradiol).
-
Observations: Prevention of pregnancy.
-
Results: 100% pregnancy protection was observed.
-
-
Termination of Early and Mid-Pregnancy:
-
Subjects: Pregnant female bonnet monkeys.
-
Treatment: this compound (25 mg/day, subcutaneous) administered on Days 30-32 of the menstrual cycle (early pregnancy) or around Day 50 (mid-pregnancy).
-
Observations: Induction of abortion and monitoring of serum progesterone levels.
-
Results: Abortion was induced in 8 out of 10 animals in early pregnancy and in all animals in mid-pregnancy. A significant decrease in serum progesterone was also noted.
-
Common Marmosets (Callithrix jacchus)
-
Termination of Pregnancy:
-
Subjects: Pregnant common marmosets.
-
Treatment: this compound (5 mg/day, intramuscularly for 3 consecutive days) administered at different stages of pregnancy (Day 20, Day 40, or Day 80 after the mid-cycle estradiol peak).
-
Observations: Induction of abortion, vaginal bleeding, and changes in plasma progesterone levels.
-
Results: Treatment on Day 20 or 40 induced a drop in progesterone and decidual collapse. Treatment on Day 80 resulted in the expulsion of fetuses with a mean induction-abortion interval of 39 hours.
-
Conclusion
This compound is a potent progesterone antagonist with demonstrated efficacy in primate models for the control of fertility. Its discovery as a compound with potentially reduced antiglucocorticoid activity compared to mifepristone highlights a significant direction in the development of more selective progesterone receptor modulators. While detailed information on its synthesis and quantitative pharmacological parameters is not widely available in the public literature, the existing research provides a solid foundation for understanding its mechanism of action and in vivo effects. Further research and disclosure of proprietary data would be necessary to fully elucidate the complete profile of this compound for potential clinical and research applications.
References
Lilopristone's Effects on the Endometrium: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lilopristone (developmental code name ZK 98.734) is a potent steroidal progesterone receptor (PR) antagonist.[1] Its primary mechanism of action involves high-affinity binding to progesterone receptors, thereby competitively inhibiting the action of endogenous progesterone.[1] This antagonism disrupts the critical hormonal balance required for the normal development and maintenance of the endometrium, leading to a range of physiological effects. These effects include the inhibition of endometrial transformation and maturation, induction of menstruation, prevention of blastocyst implantation, and termination of early pregnancy.[2][3] This document provides a comprehensive technical overview of the effects of this compound on the endometrium, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Mechanism of Action
This compound functions as a pure competitive antagonist at the progesterone receptor (PR), exhibiting a binding affinity greater than progesterone itself.[2] By blocking progesterone's effects, this compound disrupts the downstream signaling necessary for the establishment and maintenance of a receptive endometrium. Progesterone is essential for the transformation of the proliferative endometrium (driven by estrogen) into a secretory endometrium capable of supporting implantation.
This compound's antagonism leads to the following key endometrial events:
-
Inhibition of Transformation: It prevents the normal secretory transformation and maturation of the endometrium, creating an asynchronous environment unsuitable for blastocyst implantation.
-
Endometrial Shedding: By blocking progesterone support, this compound induces endometrial breakdown and shedding, resulting in menstruation or uterine bleeding. This effect is observed even when luteolysis (the breakdown of the corpus luteum) is prevented by exogenous hCG, indicating a direct effect on the endometrium.
-
Increased Prostaglandin Synthesis: this compound has been shown to promote the synthesis and release of prostaglandins (PG) in uterine decidual cells, which contributes to its anti-pregnancy effects.
Quantitative Data on Endometrial Effects
The following tables summarize quantitative findings from various preclinical and clinical studies on this compound and the related progesterone receptor modulator, mifepristone, for comparative context.
Table 1: Effects of this compound on Reproductive and Endometrial Parameters
| Parameter | Species | Dosage & Regimen | Result | Citation(s) |
|---|---|---|---|---|
| Induction of Menstruation | Bonnet Monkeys | 25 mg/day, s.c. during mid-luteal phase | Menstruation induced within 2-4 days. | |
| Inhibition of Implantation | Bonnet Monkeys | 25 mg/day, s.c. around time of implantation | 100% pregnancy protection. | |
| Inhibition of Implantation | Guinea Pigs | Administration before implantation (Day 1-4) | Completely blocked implantation. | |
| Termination of Early Pregnancy | Bonnet Monkeys | 25 mg/day, s.c. on Days 30-32 of cycle | 80% abortion rate (8 out of 10 animals). | |
| Termination of Mid-Pregnancy | Bonnet Monkeys | 25 mg/day, s.c. around Day 50 post-estradiol peak | 100% abortion rate (4 out of 4 animals). | |
| Termination of Pregnancy | Common Marmosets | 5 mg/day, i.m. for 3 days (on Day 80) | Fetal expulsion with a mean interval of 39 hours. | |
| Serum Progesterone Levels | Bonnet Monkeys | 25 mg/day, s.c. during early pregnancy | Significant decrease observed on Day 3 of treatment. |
| Complete Abortion Rate | Humans | 12.5-100 mg, 2 times/day for 4 days | 68% overall complete abortion rate. | |
Table 2: Comparative Endometrial Effects of Mifepristone (Related PRM)
| Parameter | Species | Dosage & Regimen | Result | Citation(s) |
|---|---|---|---|---|
| Endometrial Thickness | Humans | 2 or 5 mg/day for 120 days | Increased in one study population, decreased in another. | |
| Endometrial Thickness | Humans | 1 mg/day for 150 days | Increased thickness observed in 25% of monophasic cycles. | |
| Markers of Proliferation | Humans | 2 or 5 mg/day for 120 days | Significant decrease in mitotic index and Ki67 staining. | |
| Uterine Bleeding Duration | Humans | Single dose (400-600 mg) + Gemeprost | Median duration of 13 days (range 1-44 days). | |
| Measured Blood Loss | Humans | Single dose (400-600 mg) + Gemeprost | Median loss of 74 ml (range 14-512 ml). |
| Endometrial Histology | Humans | 50 mg/day for 6 months | Significant regression in visible endometriotic lesions. | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in key studies of this compound.
Protocol 1: Study of Menstruation Induction, Nidation Inhibition, and Pregnancy Termination in Bonnet Monkeys
-
Objective: To evaluate the effects of this compound on the menstrual cycle and pregnancy.
-
Subjects: Adult female bonnet monkeys (Macaca radiata) with regular menstrual cycles.
-
Drug Administration: this compound (ZK 98.734) administered subcutaneously (s.c.) at a dose of 25 mg/day.
-
Experimental Groups:
-
Menstruation Induction: Treatment during the mid-luteal phase (Days 20-22 of the cycle).
-
Nidation Inhibition: Treatment in mated animals around the time of implantation (Days 8-12 after mid-cycle estradiol peak).
-
Pregnancy Termination: Treatment in pregnant animals at different stages (Days 30-32 of the cycle or ~Day 50 post-estradiol peak).
-
-
Assessments:
-
Daily observation for vaginal bleeding.
-
Serum progesterone and estradiol levels measured by radioimmunoassay.
-
Pregnancy confirmation via hormone levels and ultrasound.
-
-
Reference:
Protocol 2: Study of Abortifacient Potency in Common Marmosets
-
Objective: To study the effects of this compound on implantation and pregnancy at different stages.
-
Subjects: Adult female common marmosets (Callithrix jacchus jacchus).
-
Drug Administration: this compound (ZK 98.734) administered intramuscularly (i.m.) at a dose of 5 mg/day for 3 consecutive days.
-
Experimental Groups (Timing of Treatment):
-
Day 8 post-estradiol peak (in mated animals).
-
Day 20 of pregnancy.
-
Day 40 of pregnancy.
-
Day 80 of pregnancy.
-
-
Assessments:
-
Plasma progesterone levels.
-
Observation for vaginal bleeding and expulsion of fetuses.
-
Histological examination of the endometrium for decidual collapse.
-
-
Reference:
Histological and Morphological Endometrial Changes
Administration of this compound results in distinct histological changes within the endometrium. In guinea pigs treated after implantation, the implantation site showed collapse, atrophy, and degeneration. Histological examination revealed blastocyst hemorrhage and leukocyte infiltration. Similarly, studies in marmosets noted "decidual collapse" following treatment.
For comparison, long-term administration of other progesterone receptor modulators like mifepristone is associated with an antiproliferative action on the endometrium. Histological findings can include inactive or cystic proliferative changes with a dense stroma. These changes, sometimes referred to as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC), are characterized by non-physiological features like cystic glandular dilatation but are typically not associated with hyperplasia or atypia and are considered reversible.
Clinical and Therapeutic Implications
The potent effects of this compound on the endometrium underpin its potential for a range of clinical applications in reproductive health:
-
Contraception: By inhibiting implantation, this compound has potential as a post-coital or emergency contraceptive.
-
Induction of Menstruation: Its ability to induce endometrial shedding makes it a candidate for inducing missed menses.
-
Medical Termination of Pregnancy: this compound has demonstrated efficacy as an abortifacient in both early and mid-pregnancy in primate models.
-
Treatment of Progesterone-Dependent Conditions: Like other PRMs, this compound could theoretically have applications in treating conditions such as endometriosis or uterine fibroids, where suppressing endometrial proliferation is beneficial.
Conclusion
This compound exerts powerful, direct effects on the endometrium by antagonizing the progesterone receptor. This action disrupts the normal cycle of endometrial development, preventing maturation and secretory transformation, which effectively inhibits implantation and can terminate established pregnancies. Preclinical data robustly support its efficacy in these areas. While clinical development has been limited compared to its analogue mifepristone, the data clearly establish this compound as a potent modulator of endometrial function with significant therapeutic potential in reproductive medicine. Further research could elucidate its long-term safety profile and comparative efficacy in treating other progesterone-dependent gynecological disorders.
References
Early Research on Lilopristone (ZK-98734): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lilopristone (developmental code ZK-98734) is a synthetic steroidal progesterone receptor antagonist that was the subject of early research for its potential applications in fertility regulation, including contraception and pregnancy termination. This document provides a technical overview of the foundational preclinical research on this compound, summarizing its mechanism of action, and findings from key animal studies. While detailed quantitative data on receptor binding affinities and pharmacokinetics from early studies are not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a comprehensive understanding of the initial scientific investigations into this compound.
Introduction
This compound (ZK-98734) emerged from research into progesterone antagonists, a class of compounds designed to competitively inhibit the biological effects of progesterone. Progesterone is a critical hormone for the establishment and maintenance of pregnancy. By blocking the progesterone receptor (PR), antagonists like this compound can disrupt the normal physiological processes required for successful gestation, leading to effects such as inhibition of ovulation, prevention of implantation, and termination of early pregnancy.[1][2] Developed by Schering, this compound is structurally similar to mifepristone (RU-486) but was reported to possess significantly reduced antiglucocorticoid activity, a notable characteristic aimed at improving its safety and specificity profile.[2]
Mechanism of Action
This compound functions as a competitive antagonist of the progesterone receptor. It binds to the PR with high affinity, preventing the endogenous ligand, progesterone, from binding and initiating the downstream signaling cascades necessary for the maintenance of pregnancy. The binding of progesterone to its receptor typically induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription.
This compound, upon binding to the PR, induces a different conformational change that prevents the receptor from adopting its transcriptionally active state. This effectively blocks the expression of progesterone-dependent genes that are essential for endometrial receptivity, implantation, and the continuation of pregnancy.[3]
Signaling Pathway
The following diagram illustrates the generalized mechanism of action for a progesterone receptor antagonist like this compound.
References
Pharmacological Profile of Lilopristone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lilopristone (developmental code: ZK 98.734) is a potent, synthetic, steroidal progesterone receptor (PR) antagonist with significantly reduced glucocorticoid receptor (GR) activity compared to its structural analog, mifepristone (RU486). This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. This compound effectively antagonizes progesterone at its receptor, leading to various physiological effects, including the induction of menstruation, inhibition of implantation, and termination of pregnancy, as demonstrated in primate models. Its high affinity for the progesterone receptor and its differential activity profile make it a subject of significant interest in reproductive health research.
Introduction
This compound is a synthetic steroid that acts as a competitive antagonist at the progesterone receptor. Its primary mechanism of action involves blocking the effects of progesterone, a hormone crucial for the establishment and maintenance of pregnancy. By binding to the progesterone receptor, this compound prevents the receptor from adopting its active conformation, thereby inhibiting the transcription of progesterone-responsive genes. This leads to changes in the endometrium, making it unreceptive to implantation and unable to support a pregnancy. In addition to its effects on the endometrium, this compound has been shown to decrease the bioavailability of progesterone.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with steroid hormone receptors.
Table 1: Progesterone Receptor Binding Affinity
| Parameter | Value | Species | Tissue | Notes |
| Relative Binding Affinity (RBA) | 17.8 | Bonnet Monkey | Endometrium | Progesterone = 100[1] |
Table 2: In Vivo Efficacy in Primate Models
| Study Objective | Species | Dosage | Outcome | Reference |
| Induction of Menstruation | Bonnet Monkey | 25 mg/day (s.c.) for 3 days (mid-luteal phase) | Menstruation induced within 2-4 days. | [2] |
| Inhibition of Nidation | Bonnet Monkey | 25 mg/day (s.c.) around time of implantation | 100% pregnancy protection. | [2] |
| Termination of Early Pregnancy | Bonnet Monkey | 25 mg/day (s.c.) on Days 30-32 of menstrual cycle | 80% abortion rate (8 out of 10 animals). | [2] |
| Termination of Mid-Pregnancy | Bonnet Monkey | 25 mg/day (s.c.) around Day 50 after estradiol peak | 100% abortion rate (4 out of 4 animals). | [2] |
| Termination of Pregnancy | Common Marmoset | 5 mg/day (i.m.) for 3 consecutive days | Effective in terminating early and mid-pregnancy. |
Experimental Protocols
Progesterone Receptor Binding Assay (Competitive)
This protocol outlines a general method for determining the relative binding affinity of this compound for the progesterone receptor, based on standard competitive radioligand binding assay principles.
-
Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor in comparison to progesterone.
-
Materials:
-
Tissue source of progesterone receptor (e.g., endometrial or myometrial cytosol from estrogen-primed ovariectomized bonnet monkeys).
-
Radiolabeled progesterone (e.g., [³H]-progesterone).
-
Unlabeled progesterone (for standard curve).
-
This compound (ZK 98.734).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cytosol Preparation: Homogenize the target tissue in a suitable buffer and centrifuge to obtain the cytosol fraction containing the progesterone receptors.
-
Competitive Binding Incubation: In assay tubes, combine a fixed concentration of [³H]-progesterone with increasing concentrations of unlabeled progesterone (for the standard curve) or this compound. Add a constant amount of the cytosol preparation to each tube.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-progesterone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-progesterone against the logarithm of the competitor concentration. The IC50 value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The RBA is calculated as the ratio of the IC50 of progesterone to the IC50 of this compound, multiplied by 100.
-
In Vivo Induction of Menstruation in Bonnet Monkeys
This protocol is based on studies investigating the effects of this compound on the menstrual cycle in bonnet monkeys.
-
Objective: To assess the ability of this compound to induce menstruation during the luteal phase of the menstrual cycle.
-
Animals: Adult female bonnet monkeys with regular menstrual cycles.
-
Procedure:
-
Cycle Monitoring: Monitor the menstrual cycles of the monkeys to determine the timing of the mid-luteal phase (e.g., Days 20-22 of the cycle).
-
Drug Administration: Administer this compound (e.g., 25 mg/day, subcutaneously) for a specified duration (e.g., 3 consecutive days).
-
Observation: Observe the animals daily for the onset of vaginal bleeding (menstruation).
-
Hormone Level Monitoring: Collect blood samples at regular intervals to measure serum progesterone and estradiol levels to assess the effects on the corpus luteum.
-
Control: In a control cycle, the vehicle used to dissolve this compound is administered following the same schedule.
-
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the progesterone receptor. Upon binding, it induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription. This effectively blocks the physiological effects of progesterone.
Recent evidence suggests that progesterone receptor antagonists, including this compound, may also exert their effects through modulation of intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Proposed Mechanism of this compound Action via NF-κB Pathway
Studies have shown that this compound can suppress the expression of NF-κB p65 and its mRNA in ectopic stromal cells. This suggests that part of this compound's therapeutic effect may be mediated through the inhibition of NF-κB, a key regulator of inflammation and cell survival. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed signaling pathway for this compound's inhibition of the NF-κB pathway.
Experimental Workflow for Investigating NF-κB Inhibition
The following diagram outlines a typical workflow to investigate the effect of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow to study this compound's effect on the NF-κB pathway.
Conclusion
This compound is a potent progesterone receptor antagonist with a distinct pharmacological profile characterized by high anti-progestational activity and reduced anti-glucocorticoid effects. Its efficacy in primate models for controlling menstruation and fertility highlights its potential as a research tool and a lead compound for the development of new reproductive health agents. Further research is warranted to fully elucidate its molecular mechanisms of action, including its effects on intracellular signaling pathways like NF-κB, and to explore its full therapeutic potential.
References
- 1. Treatment with a progesterone antagonist ZK 98.299 delays endometrial development without blocking ovulation in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Core Aspects of Lilopristone's Role in Antifertility Research
Introduction
This compound (developmental code name ZK 98.734) is a synthetic, steroidal antiprogestogen that has been a subject of significant interest in antifertility research.[1][2][3] As a competitive progesterone receptor (PR) antagonist, its primary mechanism involves blocking the physiological actions of progesterone, a hormone crucial for the establishment and maintenance of pregnancy.[4][5] This blockade disrupts the normal female reproductive cycle, leading to effects such as the induction of menstruation, inhibition of embryo implantation (nidation), and termination of pregnancy.
Structurally similar to mifepristone (RU-486), this compound differs only in the C17α side chain. This modification results in a pharmacological profile with potent antiprogestogenic effects, reportedly 1 to 3 times that of mifepristone, but with substantially reduced antiglucocorticoid activity (approximately 10% of mifepristone's). This enhanced selectivity makes this compound a compound of interest for applications in fertility regulation, including postcoital contraception and medical abortion.
Mechanism of Action
This compound exerts its antifertility effects through a multi-faceted mechanism primarily centered on its high affinity for the progesterone receptor.
-
Competitive Progesterone Receptor Antagonism : this compound competitively binds to progesterone receptors in target tissues such as the endometrium, cervix, and hypothalamus. This binding forms a receptor-ligand complex that is transcriptionally inactive. By preventing the binding of progesterone, this compound blocks the downstream gene expression necessary for the establishment and maintenance of a receptive endometrium for embryo implantation.
-
Endometrial Effects : Progesterone is essential for the transformation of the endometrium from a proliferative to a secretory state, which is necessary for implantation. By blocking PR, this compound inhibits these changes, rendering the endometrium unreceptive to a blastocyst.
-
Luteolytic Effects and Reduced Progesterone Bioavailability : Studies in bonnet monkeys have shown that this compound administration during the mid-luteal phase induces a premature drop in circulating progesterone levels. This suggests a luteolytic effect, potentially mediated by its impact on gonadotropin release. This decrease in progesterone bioavailability further contributes to its antifertility action.
-
Induction of Menstruation and Abortion : In the absence of progesterone support, the endometrial lining breaks down, leading to menstruation. In an established pregnancy, this withdrawal of progesterone support leads to decidual collapse and expulsion of the fetus.
-
Prostaglandin Release : this compound may also promote the synthesis and release of prostaglandins in the uterine decidual cells, which contributes to uterine contractions and the termination of pregnancy.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the molecular mechanism and the logical cascade of events following this compound administration.
Caption: Figure 1: Cellular Mechanism of this compound Action.
Caption: Figure 2: Logical Cascade of this compound's Antifertility Effects.
Quantitative Data from Preclinical Research
The antifertility efficacy of this compound has been demonstrated in non-human primate models, which closely mimic human reproductive physiology.
Table 1: Effects of this compound in Bonnet Monkeys (Macaca radiata)
| Treatment Timing | Dosage & Administration | No. of Animals | Observed Effects & Efficacy | Progesterone Levels | Reference |
| Mid-luteal phase (Days 20-22 of cycle) | 25 mg/day, s.c. | N/A | Menstruation induced within 2-4 days. | Premature drop observed. | |
| Around implantation (Days 8-12 post-estradiol peak) | 25 mg/day, s.c. | N/A | 100% pregnancy protection. | N/A | |
| Early Pregnancy (Day 20 post-estradiol peak) | 25 mg/day, s.c. | 10 | Abortion induced in 8 of 10 animals (80%). | Significant decrease by Day 3 of treatment. | |
| Mid-Pregnancy (Day 50 post-estradiol peak) | 25 mg/day, s.c. | 4 | Abortion induced in all 4 animals (100%). | N/A |
Table 2: Effects of this compound in Common Marmosets (Callithrix jacchus jacchus)
| Treatment Timing | Dosage & Administration | No. of Animals | Observed Effects & Efficacy | Progesterone Levels | Reference |
| Post-ovulation (Day 8 post-estradiol peak) | 5 mg/day for 3 days, i.m. | 8 | Shortened ovarian cycle length. | Premature drop observed. | |
| Early Pregnancy (Day 20 post-estradiol peak) | 5 mg/day for 3 days, i.m. | 5 | Decidual collapse. | Drop observed. | |
| Early Pregnancy (Day 40 post-estradiol peak) | 5 mg/day for 3 days, i.m. | 5 | Decidual collapse; vaginal bleeding within 46h in 3 animals. | Drop observed. | |
| Mid-Pregnancy (Day 80 post-estradiol peak) | 5 mg/day for 3 days, i.m. | N/A | Expulsion of fetuses; mean induction-abortion interval of 39 hours. | N/A |
Quantitative Data from Clinical Research
Clinical data on this compound is less extensive compared to mifepristone. However, one study evaluated its efficacy for terminating early pregnancy.
Table 3: Efficacy of this compound for Early Pregnancy Termination in Humans
| Dosage Regimen | No. of Doses | Duration | Overall Complete Abortion Rate | Peak Blood Concentration (Day 4) | Reference |
| 12.5, 25, 50, and 100 mg | 2 times/day | 4 days | 68% (no dose correlation observed) | ~0.7 pmol/L |
The study noted no significant difference in efficacy between the different dose groups and a result very similar to oral mifepristone alone.
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies that established the antifertility profile of this compound.
Study in Bonnet Monkeys (Macaca radiata)
-
Objective : To evaluate the effects of this compound on menstruation induction, implantation inhibition, and pregnancy termination.
-
Animal Model : Adult female bonnet monkeys with regular menstrual cycles were used.
-
Treatment : this compound (ZK 98.734) was administered subcutaneously (s.c.) at a dose of 25 mg/day.
-
Experimental Groups :
-
Menstrual Induction : Treated during the mid-luteal phase (Days 20-22 of the cycle).
-
Implantation Inhibition : Mated females were treated around the time of implantation (Days 8-12 after the mid-cycle estradiol peak).
-
Pregnancy Termination : Pregnant animals were treated either in early pregnancy (approx. Day 20 post-estradiol peak) or mid-pregnancy (approx. Day 50 post-estradiol peak).
-
-
Monitoring and Data Collection :
-
Menstrual Cycles : Monitored by daily vaginal swabs.
-
Hormone Analysis : Blood samples were collected to measure serum progesterone and estradiol levels via radioimmunoassay to time the treatments relative to the cycle phase.
-
Pregnancy Detection : Confirmed by monitoring progesterone levels and/or ultrasonography.
-
Outcome Assessment : Onset of menstruation and successful termination of pregnancy were the primary endpoints.
-
-
hCG Rescue Experiment : To distinguish between luteolytic and direct endometrial effects, some animals were co-treated with human chorionic gonadotropin (hCG) to maintain luteal function. Despite high progesterone levels being maintained by hCG, the animals still experienced premature menstruation, indicating a direct effect on the endometrium.
Study in Common Marmosets (Callithrix jacchus jacchus)
-
Objective : To study the effects of this compound on implantation and early- to mid-pregnancy.
-
Animal Model : Common marmosets.
-
Treatment : this compound (ZK 98.734) was administered intramuscularly (i.m.) at a dose of 5 mg/day for 3 consecutive days.
-
Experimental Groups : Mated females were treated at different stages post-midcycle estradiol peak: Day 8, Day 20, Day 40, or Day 80.
-
Monitoring and Data Collection :
-
Hormone Analysis : Plasma progesterone levels were measured to assess luteal function.
-
Outcome Assessment : Endpoints included changes in ovarian cycle length, decidual collapse, vaginal bleeding, and expulsion of the fetus. The induction-abortion interval was recorded for the mid-pregnancy group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone antagonist this compound: a potent abortifacient in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Steroidal Structure and Activity of Lilopristone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lilopristone (developmental code name ZK 98.734) is a synthetic steroid that functions as a potent progesterone receptor antagonist.[1][2][3] Structurally similar to mifepristone (RU486), it exhibits a high affinity for the progesterone receptor while displaying significantly reduced antiglucocorticoid activity, a distinction that has positioned it as a subject of interest in reproductive health research.[4] This technical guide provides a comprehensive overview of the steroidal structure of this compound, its mechanism of action, and a summary of key experimental findings. Detailed methodologies from pivotal preclinical studies are presented to facilitate reproducibility and further investigation. Furthermore, this document visualizes the progesterone receptor signaling pathway and experimental workflows using the DOT language to provide a clear graphical representation of the complex biological processes involved.
Chemical and Structural Properties
This compound is a C-11 and C-17 substituted norethindrone derivative.[5] Its chemical structure is closely related to that of mifepristone, with the primary difference residing in the C17α substituent. This seemingly minor structural alteration is responsible for the significant reduction in its antiglucocorticoid activity compared to mifepristone.
| Property | Value |
| IUPAC Name | (8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | ZK 98.734, ZK-734 |
| Molecular Formula | C29H37NO3 |
| Molecular Weight | 447.6 g/mol |
| CAS Number | 97747-88-1 |
Mechanism of Action
This compound exerts its biological effects primarily through competitive antagonism of the progesterone receptor (PR). By binding to the PR with high affinity, it blocks the downstream signaling cascades that are normally initiated by progesterone. This antagonism disrupts the normal physiological processes dependent on progesterone, such as the maintenance of the endometrium for pregnancy.
The binding of this compound to the PR prevents the receptor from adopting its active conformation, which in turn inhibits the transcription of progesterone-responsive genes. This leads to a cascade of effects including:
-
Endometrial Changes: Inhibition of the transformation and maturation of the endometrium, making it unsuitable for blastocyst implantation.
-
Luteolysis: A potential decrease in progesterone synthesis by the corpus luteum.
-
Increased Prostaglandin Levels: Promotion of the synthesis and release of prostaglandins in uterine decidual cells, which contributes to uterine contractility and expulsion of the conceptus.
Signaling Pathway
The progesterone receptor signaling pathway is a complex process involving both genomic and non-genomic actions. In the classical genomic pathway, progesterone binding to its receptor triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.
This compound, as a Type II progesterone antagonist, binds to the PR and, while promoting its binding to DNA, fails to induce the necessary conformational changes for the recruitment of co-activators, thus inhibiting gene transcription.
Caption: Progesterone receptor signaling pathway antagonism by this compound.
Quantitative Data
The following table summarizes the outcomes of a key preclinical study in bonnet monkeys, demonstrating the dose-dependent effects of this compound.
| Treatment Group | Dosage | Timing of Administration | Outcome | Reference |
| Menstruation Induction | 25 mg/day (s.c.) | Mid-luteal phase (Days 20-22 of menstrual cycle) | Menstruation induced within 2-4 days | |
| Inhibition of Implantation | 25 mg/day (s.c.) | Around time of implantation (Days 8-12 post-estradiol peak) | 100% pregnancy protection | |
| Early Pregnancy Termination | 25 mg/day (s.c.) | Days 30-32 of menstrual cycle | 80% abortion rate (8 out of 10 animals) | |
| Mid-Pregnancy Termination | 25 mg/day (s.c.) | ~Day 50 post-estradiol peak | 100% abortion rate (4 out of 4 animals) |
Experimental Protocols
The following protocols are based on the methodologies described in the pivotal preclinical studies of this compound in non-human primates.
In Vivo Study in Bonnet Monkeys (Macaca radiata)
This study aimed to evaluate the effects of this compound on the menstrual cycle and pregnancy in bonnet monkeys.
Experimental Workflow:
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 4. Comprehensive Overview of Methods of Pregnancy Termination in Macaques and Marmosets [mdpi.com]
- 5. Progesterone antagonist this compound: a potent abortifacient in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Lilopristone for In Vitro Cell Culture
Introduction
Lilopristone (ZK 98.734) is a synthetic steroid that functions as a potent progesterone receptor (PR) antagonist.[1] Its primary mechanism of action involves competitively binding to the progesterone receptor, thereby inhibiting the biological effects of progesterone.[2][3] This antagonistic activity disrupts the normal progesterone-dependent signaling pathways that are crucial for processes such as endometrial proliferation and maintenance of pregnancy.[2] While the majority of existing research on this compound has been conducted in vivo to investigate its effects on menstruation, implantation, and pregnancy termination, its utility as a tool in cell culture is significant for studying progesterone-mediated cellular processes.[4]
Disclaimer: As of late 2025, specific, validated protocols for the use of this compound in cell culture are not widely available in published literature. The following protocols are generalized and based on the known mechanism of action of this compound and established procedures for the structurally and functionally similar progesterone antagonist, mifepristone. These protocols should be considered a starting point and will require optimization for specific cell lines and experimental questions.
Data Presentation
Currently, there is a lack of quantitative data from in vitro cell culture studies for this compound in the public domain. The table below summarizes data from in vivo animal studies to provide context on its biological activity.
Table 1: Summary of In Vivo this compound Administration and Observed Effects
| Animal Model | Dosage | Administration Route | Experimental Context | Observed Effects |
| Bonnet Monkeys | 25 mg/day | Subcutaneous | Mid-luteal phase of menstrual cycle | Induction of menstruation within 2-4 days; premature drop in progesterone levels. |
| Bonnet Monkeys | 25 mg/day | Subcutaneous | Around the time of implantation | 100% prevention of pregnancy. |
| Bonnet Monkeys | 25 mg/day | Subcutaneous | Early to mid-pregnancy | Termination of pregnancy. |
| Common Marmoset | 5 mg/day for 3 days | Intramuscular | Post-ovulation | Induced a drop in plasma progesterone and shortened the ovarian cycle. |
| Common Marmoset | 5 mg/day for 3 days | Intramuscular | Early to mid-pregnancy | Induced decidual collapse and termination of pregnancy. |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Note: Based on the solubility of similar steroid compounds like mifepristone, ethanol is a suitable solvent.
Materials:
-
This compound powder
-
100% Ethanol (molecular biology grade)
-
Sterile, conical microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound in 100% ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex until the powder is completely dissolved. Do not heat.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
General Cell Culture and this compound Treatment
Objective: To treat progesterone receptor-positive (PR+) cells with this compound to assess its biological effects.
Materials:
-
PR-positive cell line (e.g., T47D, MCF-7 breast cancer cells, or Ishikawa endometrial cancer cells)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
This compound stock solution (from Protocol 1)
Protocol:
-
Culture the chosen PR-positive cell line in complete medium according to standard protocols. For experiments investigating progesterone-dependent effects, it is recommended to use a medium containing charcoal-stripped FBS for at least 24 hours prior to the experiment to reduce baseline hormonal stimulation.
-
Seed the cells into multi-well plates at a density appropriate for the specific assay and cell line. Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration range (e.g., 1 nM to 10 µM).
-
Include appropriate controls:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., ethanol) used to dissolve the this compound.
-
Untreated Control: Cells in culture medium alone.
-
Progesterone Control: Cells treated with progesterone to stimulate the PR pathway.
-
Co-treatment Control: Cells treated with both progesterone and this compound to demonstrate competitive antagonism.
-
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or control treatments.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay being performed.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
References
- 1. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Mechanism of Action of Progesterone Antagonists [ouci.dntb.gov.ua]
- 4. Progesterone antagonist this compound: a potent abortifacient in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lilopristone Dosage for Studies in Bonnet Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilopristone (developmental code name ZK 98.734) is a potent progesterone receptor antagonist that has been investigated for its effects on the reproductive cycle and pregnancy in various species, including the bonnet monkey (Macaca radiata).[1] As a competitive inhibitor of the progesterone receptor, this compound effectively blocks the physiological actions of progesterone, a hormone crucial for the establishment and maintenance of pregnancy.[2] This document provides a comprehensive overview of the reported dosages of this compound used in bonnet monkey studies, its observed effects, and detailed protocols for its application in a research setting.
Data Presentation: this compound Dosage and Effects in Bonnet Monkeys
The following tables summarize the quantitative data from studies investigating the effects of this compound in bonnet monkeys.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Dosage | 25 mg/day | [1] |
| Route of Administration | Subcutaneous (s.c.) | [1] |
| Frequency | Once daily |
Table 2: Effects of this compound on the Menstrual Cycle and Pregnancy in Bonnet Monkeys
| Study Objective | Timing of Administration (Relative to Menstrual Cycle) | Observed Effects | Success Rate | Reference |
| Induction of Menstruation | Mid-luteal phase (Days 20-22) | Menstruation induced within 2-4 days. Premature drop in circulating progesterone levels. | Not explicitly stated, but effective in inducing menstruation. | [1] |
| Inhibition of Nidation (Implantation) | Around the time of implantation (Days 8-12 after mid-cycle estradiol peak) | Complete prevention of pregnancy. | 100% | |
| Termination of Early Pregnancy | Days 30-32 of the menstrual cycle (approx. Day 20 after estradiol peak) | Abortion induced. Significant decrease in serum progesterone by Day 3. | 80% (8 out of 10 animals) | |
| Termination of Mid-Pregnancy | ~Day 50 after the estradiol peak | Abortion induced in all animals. | 100% (4 out of 4 animals) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to bonnet monkeys, based on cited literature.
Animal Selection and Acclimatization
-
Species: Adult female bonnet monkeys (Macaca radiata) with a history of regular menstrual cycles.
-
Housing: Animals should be housed in appropriate facilities with controlled environmental conditions (e.g., temperature, humidity, light/dark cycle) and provided with a standard diet and water ad libitum.
-
Acclimatization: Allow for a sufficient period of acclimatization to the facility and routine procedures to minimize stress-related hormonal fluctuations.
Menstrual Cycle Monitoring
-
Objective: To determine the timing of different phases of the menstrual cycle for precise administration of this compound.
-
Procedure:
-
Perform daily vaginal swabs to detect the onset of menstruation (Day 1 of the cycle).
-
For studies requiring precise timing of ovulation, collect daily blood samples during the follicular phase (approximately days 7-11) to monitor the preovulatory estradiol peak.
-
Confirm ovulation by monitoring serum progesterone levels, which rise during the luteal phase (post-ovulation).
-
Preparation and Administration of this compound
-
This compound Preparation:
-
Note: The specific vehicle for subcutaneous injection of this compound in the key bonnet monkey studies is not detailed. Researchers should select a suitable sterile vehicle, such as sterile oil (e.g., sesame oil) or an aqueous suspension, and validate its compatibility and stability with this compound.
-
Prepare a stock solution of this compound at a concentration that allows for the administration of 25 mg in a small, injectable volume (e.g., 0.5-1.0 mL).
-
Ensure the final preparation is sterile.
-
-
Administration Protocol:
-
Gently restrain the monkey.
-
Identify a suitable subcutaneous injection site, typically in the dorsal thoracic region (between the shoulder blades).
-
Administer the 25 mg dose of this compound subcutaneously once daily for the duration specified by the experimental design.
-
Blood Sample Collection for Hormone Analysis
-
Objective: To monitor circulating levels of progesterone and other hormones to assess the effects of this compound.
-
Procedure:
-
Collect blood samples from a suitable vessel, such as the saphenous or femoral vein.
-
The frequency of blood collection will depend on the study's objectives. For example, daily blood draws may be necessary to detect acute changes in hormone levels following this compound administration.
-
Process the blood to separate the serum.
-
Store serum samples at -20°C or lower until analysis.
-
Serum Progesterone Analysis
-
Objective: To quantify the changes in progesterone concentration in response to this compound treatment.
-
Methodology:
-
A validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) for progesterone is recommended.
-
General RIA Protocol Outline:
-
A known amount of radiolabeled progesterone (e.g., 125I-progesterone) is competed with the progesterone in the serum sample for binding to a limited amount of anti-progesterone antibody.
-
The antibody-bound progesterone is separated from the free progesterone.
-
The amount of radioactivity in the bound fraction is measured using a gamma counter.
-
The concentration of progesterone in the sample is determined by comparing the results to a standard curve generated with known concentrations of progesterone.
-
-
Note: Researchers should follow the specific instructions provided with their chosen assay kit or develop and validate their own assay according to standard laboratory procedures.
-
Mandatory Visualizations
Signaling Pathway of Progesterone and this compound
Caption: Progesterone and this compound Signaling Pathway.
Experimental Workflow for this compound Studies in Bonnet Monkeys
Caption: Experimental Workflow for this compound Studies.
References
Application Notes and Protocols for Lilopristone-Induced Menstruation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lilopristone (ZK 98.734), a progesterone receptor antagonist, for the induction of menstruation in non-human primate research models. The following sections detail the mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its application in a research setting.
Introduction
This compound is a potent progesterone antagonist that has been investigated for its potential in fertility regulation, including the induction of menstruation.[1][2] By blocking the progesterone receptor, this compound effectively simulates the natural decline in progesterone that precedes menstruation, leading to the breakdown and shedding of the endometrial lining. Its targeted action makes it a valuable tool for studying the endocrinology of the menstrual cycle and for the development of novel contraceptive and therapeutic agents.
Mechanism of Action
This compound exerts its effects by competitively binding to the progesterone receptor (PR) in target tissues, including the endometrium, hypothalamus, and pituitary gland.[1] Progesterone is essential for the maintenance of the secretory endometrium during the luteal phase of the menstrual cycle. By blocking the PR, this compound prevents the downstream signaling cascade initiated by progesterone. This leads to a withdrawal of progesterone's supportive effects on the endometrium, resulting in endometrial breakdown and bleeding, thus inducing menstruation.[1]
The primary mechanism involves the blockade of progesterone action at the endometrial level. However, studies in bonnet monkeys suggest that this compound may also decrease the bioavailability of progesterone, potentially through effects on gonadotropin release.[1]
References
- 1. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone antagonist this compound: a potent abortifacient in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lilopristone in Nidation Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lilopristone (ZK 98.734), a potent progesterone receptor antagonist, in research focused on the inhibition of nidation (implantation). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its application in non-human primate models.
Introduction
This compound is a synthetic steroid that acts as a competitive progesterone receptor antagonist.[1][2] By blocking the action of progesterone, a hormone crucial for the establishment and maintenance of pregnancy, this compound disrupts the uterine environment, rendering it unsuitable for embryo implantation.[3][4] Its high affinity for the progesterone receptor and its demonstrated efficacy in preventing nidation in animal models make it a significant compound for research in contraception and reproductive biology.[1] The antifertility effects of this compound are primarily mediated by blocking progesterone's action on the endometrium. It may also decrease the bioavailability of progesterone, potentially through effects on gonadotropin release.
Mechanism of Action: Progesterone Receptor Antagonism
Progesterone is essential for preparing the endometrium for implantation and supporting early pregnancy. It binds to the progesterone receptor (PR), a nuclear transcription factor, which then dimerizes, binds to progesterone response elements (PREs) on DNA, and regulates the transcription of target genes. This signaling pathway is critical for endometrial receptivity.
This compound competitively binds to the progesterone receptor, preventing progesterone from exerting its biological effects. This antagonism disrupts the normal progesterone-induced changes in the endometrium, leading to a non-receptive state and preventing the implantation of the blastocyst. This compound is classified as a Type II progesterone antagonist, which means it promotes the binding of the progesterone receptor to DNA but fails to induce the necessary conformational changes for transcriptional activation.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the efficacy of this compound in inhibiting nidation in non-human primate models.
Table 1: Efficacy of this compound in Inhibiting Nidation in Bonnet Monkeys (Macaca radiata)
| Dosage | Route of Administration | Treatment Schedule | Number of Animals | Pregnancy Protection |
| 25 mg/day | Subcutaneous (s.c.) | Days 8-12 post-mid-cycle estradiol peak | Not specified | 100% |
Table 2: Effects of this compound on Circulating Progesterone Levels in Bonnet Monkeys
| Treatment Group | Treatment Details | Observation |
| Non-pregnant, mid-luteal phase | 25 mg/day s.c. on Days 20-22 of menstrual cycle | Premature drop in circulating progesterone levels. |
| Pregnant, Day 20 post-estradiol peak | 25 mg/day s.c. | Significant decrease in serum progesterone levels by Day 3 of treatment (p < 0.05). |
Table 3: Efficacy of this compound as an Abortifacient in the Common Marmoset (Callithrix jacchus)
| Dosage | Route of Administration | Treatment Schedule | Number of Animals | Outcome |
| 5 mg/day | Intramuscular (i.m.) | 3 consecutive days starting on day 8 post-mid-cycle estradiol peak | 8 | Premature drop in plasma progesterone and shortened ovarian cycle length. |
| 5 mg/day | Intramuscular (i.m.) | 3 consecutive days starting on day 20 post-mid-cycle estradiol peak | 5 | Drop in progesterone levels and decidual collapse. |
| 5 mg/day | Intramuscular (i.m.) | 3 consecutive days starting on day 40 post-mid-cycle estradiol peak | 5 | Drop in progesterone levels, decidual collapse, and vaginal bleeding within 46 hours in 3 animals. |
| 5 mg/day | Intramuscular (i.m.) | 3 consecutive days starting on day 80 post-mid-cycle estradiol peak | Not specified | Expulsion of fetuses with a mean induction-abortion interval of 39 hours. |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound for nidation inhibition studies in a non-human primate model, such as the bonnet monkey or common marmoset. These protocols are synthesized from the methodologies implied in the cited literature and standard primatology research practices.
Protocol 1: In Vivo Nidation Inhibition Study in Bonnet Monkeys
Objective: To assess the efficacy of this compound in preventing implantation in mated female bonnet monkeys.
Materials:
-
Healthy, regularly cycling adult female bonnet monkeys (Macaca radiata)
-
This compound (ZK 98.734)
-
Vehicle for subcutaneous injection (e.g., sterile sesame oil)
-
Syringes and needles for injection
-
Equipment for blood collection
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for progesterone and estradiol)
-
Ultrasound equipment for pregnancy detection
Procedure:
-
Animal Selection and Monitoring: Select healthy, sexually mature female bonnet monkeys with a history of regular menstrual cycles. Monitor their menstrual cycles daily by checking for vaginal bleeding.
-
Mating: House female monkeys with a male of proven fertility during the periovulatory period (approximately days 9-14 of the menstrual cycle). Confirm mating by the presence of sperm in vaginal swabs.
-
Hormone Monitoring: Collect daily blood samples via venipuncture from the femoral or saphenous vein, starting from day 8 of the menstrual cycle until the confirmation of pregnancy or the onset of the next menstruation. Monitor serum estradiol levels to determine the mid-cycle peak, which indicates the day of ovulation (Day 0).
-
Treatment Administration:
-
Prepare a solution of this compound in the vehicle at a concentration of 25 mg/mL.
-
Administer this compound at a dose of 25 mg/day via subcutaneous injection.
-
Begin treatment on day 8 post-mid-cycle estradiol peak and continue until day 12. This timing targets the peri-implantation period.
-
-
Post-Treatment Monitoring:
-
Continue daily monitoring for menstruation.
-
Continue collecting blood samples for progesterone analysis to assess luteal function.
-
Perform ultrasonography around day 25-30 post-ovulation to confirm or rule out pregnancy.
-
-
Data Analysis: Compare the pregnancy rates between the this compound-treated group and a vehicle-treated control group. Analyze the hormonal profiles (progesterone and estradiol) to assess the effect of this compound on luteal function.
Protocol 2: Endometrial Biopsy and Analysis
Objective: To evaluate the histological and molecular changes in the endometrium following this compound treatment.
Materials:
-
Anesthetized female monkeys (as per the institution's approved protocol)
-
Sterile surgical instruments for endometrial biopsy
-
Uterine biopsy forceps (e.g., Kevorkian-Younge)
-
Formalin or other fixatives for histology
-
Cryotubes with embedding medium for immunohistochemistry or molecular analysis
-
Microscope
-
Histological stains (e.g., Hematoxylin and Eosin)
-
Antibodies for immunohistochemical analysis of receptivity markers (e.g., integrins, leukemia inhibitory factor)
-
RNA extraction kits and reagents for RT-PCR
Procedure:
-
Biopsy Timing: Perform endometrial biopsies at a specific time point during the luteal phase (e.g., day 6-8 post-ovulation) in both a control cycle and a this compound-treated cycle.
-
Anesthesia and Surgical Preparation: Anesthetize the monkey following standard veterinary procedures. Prepare the abdominal area for a sterile surgical procedure.
-
Biopsy Collection:
-
Perform a laparotomy to expose the uterus.
-
Make a small incision in the uterine wall.
-
Use sterile biopsy forceps to obtain a small sample of the endometrium.
-
Close the uterine and abdominal incisions.
-
Alternatively, a less invasive transcervical approach can be used if the equipment and expertise are available.
-
-
Sample Processing:
-
For Histology: Fix the tissue sample in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E.
-
For Immunohistochemistry/Molecular Analysis: Snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
-
Analysis:
-
Histological Evaluation: Examine the stained sections under a microscope to assess endometrial development and morphology. Look for signs of progesterone-induced secretory changes.
-
Immunohistochemistry: Section the frozen tissue and perform immunohistochemical staining for key markers of endometrial receptivity.
-
Molecular Analysis: Extract RNA from the tissue and perform quantitative RT-PCR to analyze the expression of genes known to be regulated by progesterone and involved in implantation.
-
Protocol 3: Hormone Assay
Objective: To quantify serum concentrations of progesterone and estradiol.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Serum aliquots
-
Commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits for primate progesterone and estradiol.
-
Plate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into appropriate tubes.
-
Allow the blood to clot at room temperature.
-
Centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Aliquot the serum into cryovials and store at -20°C or -80°C until analysis.
-
-
Assay Performance:
-
Thaw the serum samples and the assay reagents.
-
Follow the specific instructions provided with the chosen commercial ELISA or RIA kit. This will typically involve:
-
Preparation of standard curves.
-
Incubation of samples and standards with specific antibodies and enzyme- or radio-labeled hormones.
-
Washing steps to remove unbound components.
-
Addition of substrate (for ELISA) or measurement of radioactivity (for RIA).
-
-
-
Data Analysis:
-
Calculate the hormone concentrations in the samples based on the standard curve.
-
Express the results in appropriate units (e.g., ng/mL for progesterone, pg/mL for estradiol).
-
Visualizations
Caption: this compound competitively blocks the progesterone receptor.
Caption: Workflow for in vivo nidation inhibition studies.
References
- 1. Page loading... [guidechem.com]
- 2. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Lilopristone in Pregnancy Termination Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilopristone (ZK 98.734) is a potent progesterone receptor (PR) antagonist that has been investigated for its potential as a non-surgical agent for pregnancy termination. By competitively binding to the progesterone receptor, this compound blocks the effects of progesterone, a hormone essential for establishing and maintaining pregnancy. This disruption of progesterone signaling leads to endometrial breakdown, increased uterine contractility, and ultimately, the expulsion of the conceptus. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in established preclinical research models of pregnancy termination.
Mechanism of Action
This compound exerts its effects primarily by acting as a competitive antagonist at the progesterone receptor (PR). Progesterone, by binding to its receptor, regulates a complex signaling cascade crucial for maintaining a receptive endometrium and a quiescent myometrium during pregnancy. This compound's binding to the PR prevents the conformational changes necessary for receptor activation and subsequent gene transcription. This blockade of progesterone's action leads to a cascade of events culminating in the termination of pregnancy:
-
Endometrial Breakdown: Progesterone is vital for the development and maintenance of the decidua, the specialized uterine lining that supports the implanted embryo. By antagonizing the PR, this compound disrupts the integrity of the decidua, leading to endometrial shedding and bleeding.
-
Increased Uterine Contractility: Progesterone typically suppresses uterine contractions, ensuring a quiescent environment for the developing fetus. This compound's anti-progestogenic effect removes this inhibition, leading to increased myometrial activity.
-
Enhanced Prostaglandin Sensitivity: this compound has been shown to increase the sensitivity of the myometrium to prostaglandins, which are potent stimulators of uterine contractions. This synergistic effect further promotes the expulsion of the uterine contents.
Signaling Pathway
The primary signaling pathway affected by this compound is the progesterone receptor signaling cascade. In a normal pregnancy, progesterone binds to its intracellular receptor, which then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on target genes, regulating their transcription. This compound, by occupying the ligand-binding domain of the PR, prevents this transcriptional activation.
Quantitative Data from Preclinical Models
The efficacy of this compound in inducing pregnancy termination has been evaluated in various animal models. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in Non-Human Primates
| Species | Gestational Stage | Dosage and Administration | Efficacy (Complete Abortion Rate) | Reference |
| Bonnet Monkey (Macaca radiata) | Early Pregnancy (approx. Day 20 post-estradiol peak) | 25 mg/day, subcutaneous | 80% (8/10 animals) | [1] |
| Bonnet Monkey (Macaca radiata) | Mid-Pregnancy (approx. Day 50 post-estradiol peak) | 25 mg/day, subcutaneous | 100% (4/4 animals) | [1] |
| Common Marmoset (Callithrix jacchus) | Early Pregnancy (Day 20 post-estradiol peak) | 5 mg/day for 3 days, intramuscular | Not explicitly stated, but induced decidual collapse | [2] |
| Common Marmoset (Callithrix jacchus) | Mid-Pregnancy (Day 80 post-estradiol peak) | 5 mg/day for 3 days, intramuscular | 100% (fetuses expelled) | [2] |
Table 2: Efficacy of this compound in Rodent Models
| Species | Gestational Stage | Dosage and Administration | Efficacy (Complete Abortion Rate) | Reference |
| Rat | Early Pregnancy | Data not available in the provided search results. This compound's effects have been studied in combination with other agents in rats, but standalone efficacy data for pregnancy termination is not detailed. | - |
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the effects of this compound in preclinical models. These protocols are based on methodologies reported in the scientific literature and should be adapted and optimized for specific experimental conditions and institutional guidelines.
In Vivo Pregnancy Termination Studies
1. Animal Models
-
Non-Human Primates: Bonnet monkeys (Macaca radiata) and common marmosets (Callithrix jacchus) have been successfully used to model pregnancy termination with this compound.[1]
-
Rodents: While specific protocols for this compound-induced abortion in rats were not detailed in the provided search results, rat models are commonly used for studying progesterone antagonists like mifepristone and can be adapted for this compound.
2. Preparation of this compound for Injection
-
Vehicle: A common vehicle for subcutaneous or intramuscular injection of lipophilic steroids is a mixture of benzyl benzoate and castor oil. A ratio of 1:4 (v/v) of benzyl benzoate to castor oil has been used for other progesterone antagonists.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound in the appropriate volume of benzyl benzoate. Gentle warming and vortexing may be required to facilitate dissolution.
-
Once fully dissolved, add the required volume of castor oil and mix thoroughly.
-
The final solution should be clear and free of particulate matter.
-
Sterilize the final solution by filtration through a 0.22 µm syringe filter into a sterile vial.
-
3. In Vivo Experimental Workflow
4. Animal Health Monitoring
-
Frequency: Animals should be monitored at least twice daily following this compound administration.
-
Parameters to Observe:
-
General Health: Appearance, posture, activity level, food and water intake.
-
Vaginal Bleeding: Presence, amount, and character of any vaginal discharge.
-
Behavioral Changes: Signs of pain or distress (e.g., guarding, vocalization, altered social interaction).
-
Body Weight: Daily measurement to monitor for significant changes.
-
-
Scoring System: A clinical scoring system should be established to objectively assess animal well-being and determine endpoints for intervention if necessary.
5. Sample Collection
-
Blood Sampling (Non-Human Primates): Blood samples can be collected from the femoral or saphenous vein. Anesthesia (e.g., ketamine) may be required for safe and stress-free collection.
-
Tissue Harvesting (Rodents): At the end of the study, animals should be euthanized according to approved institutional protocols. The uterus and ovaries should be collected promptly. Tissues for histological analysis should be fixed in 10% neutral buffered formalin, while tissues for molecular analysis should be snap-frozen in liquid nitrogen.
In Vitro Studies
1. Progesterone Receptor Competitive Binding Assay
This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.
-
Materials:
-
Uterine cytosol preparation (source of progesterone receptors)
-
Radiolabeled progestin (e.g., [³H]-progesterone)
-
Unlabeled this compound at various concentrations
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Scintillation fluid and counter
-
-
Protocol Outline:
-
Prepare a series of dilutions of unlabeled this compound.
-
In microcentrifuge tubes, combine the uterine cytosol, a fixed concentration of radiolabeled progestin, and varying concentrations of unlabeled this compound or vehicle.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from free radioligand (e.g., using dextran-coated charcoal).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progestin (IC₅₀ value).
-
2. In Vitro Decidualization of Endometrial Stromal Cells
This assay assesses the ability of this compound to inhibit progesterone-induced decidualization of primary endometrial stromal cells.
-
Cell Culture:
-
Isolate primary endometrial stromal cells from uterine tissue following established protocols.
-
Culture the cells in appropriate media until they reach confluence.
-
-
Decidualization Induction and this compound Treatment:
-
To induce decidualization, treat the confluent stromal cells with a combination of a progestin (e.g., medroxyprogesterone acetate) and a cAMP analog (e.g., 8-bromo-cAMP).
-
In parallel, treat cells with the decidualization cocktail in the presence of varying concentrations of this compound.
-
Culture the cells for several days, replacing the media and treatments every 2-3 days.
-
-
Assessment of Decidualization:
-
Morphological Changes: Observe the cells for the characteristic transformation from a fibroblastic to a more polygonal, epithelioid shape.
-
Molecular Markers: Measure the expression of decidualization markers such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1) by qPCR or ELISA.
-
Conclusion
This compound is a valuable tool for studying the role of progesterone in pregnancy and for the preclinical development of non-surgical abortion methods. The protocols and data presented here provide a foundation for researchers to design and execute robust studies to further elucidate the mechanisms of action and therapeutic potential of this compound and other progesterone receptor modulators. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and with a strong commitment to animal welfare.
References
Application of Lilopristone in Endometriosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting millions of women worldwide. Current treatment options are often associated with significant side effects and high recurrence rates, highlighting the urgent need for novel therapeutic strategies. Lilopristone (ZK 98.734), a potent selective progesterone receptor modulator (SPRM), has emerged as a promising candidate for endometriosis treatment. As a progesterone antagonist, this compound can modulate the hormonal milieu that drives the growth and survival of ectopic endometrial lesions.[1] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in endometriosis research.
Mechanism of Action
This compound exerts its therapeutic effects in endometriosis primarily through its potent antagonism of the progesterone receptor (PR). Progesterone is a key hormone driving the proliferation and maintenance of both eutopic and ectopic endometrial tissues. By blocking the action of progesterone, this compound can induce a range of anti-proliferative and pro-apoptotic effects on ectopic endometrial cells.
A significant aspect of this compound's mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates inflammation, cell survival, and proliferation, and its activation is implicated in the pathogenesis of endometriosis. Research has shown that this compound can significantly suppress the proliferation of ectopic stromal cells from endometriotic lesions in a time- and dose-dependent manner. This anti-proliferative effect is associated with the downregulation of NF-κB p65 protein and its corresponding mRNA expression.[1]
Data Presentation
| Compound | Target Cells | Effect | Quantitative Data | Reference |
| This compound | Ectopic endometrial stromal cells | Inhibition of proliferation | Time- and dose-dependent inhibition observed. Specific concentrations and IC50 not reported. | [1] |
| Ectopic endometrial stromal cells | Suppression of NF-κB p65 expression | Significant suppression of NF-κB p65 protein and mRNA. | [1] | |
| Mifepristone | Ectopic endometrial stromal cells | Inhibition of proliferation | Time- and dose-dependent inhibition. | |
| Ectopic endometrial stromal cells | Suppression of NF-κB p65 expression | Significant suppression of NF-κB p65 protein and mRNA. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects in an endometriosis research setting.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of primary ectopic endometrial stromal cells.
Materials:
-
Primary ectopic endometrial stromal cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary ectopic endometrial stromal cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range relevant to potential therapeutic doses (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: The percentage of cell viability can be calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Immunocytochemistry for NF-κB p65 Expression
This protocol allows for the visualization and semi-quantification of NF-κB p65 protein expression in ectopic endometrial stromal cells following this compound treatment.
Materials:
-
Primary ectopic endometrial stromal cells cultured on coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture ectopic endometrial stromal cells on sterile coverslips in 24-well plates. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides using mounting medium, and visualize under a fluorescence microscope.
In Situ Hybridization for NF-κB p65 mRNA
This protocol is used to detect the expression of NF-κB p65 mRNA within ectopic endometrial stromal cells.
Materials:
-
Primary ectopic endometrial stromal cells cultured on slides
-
This compound
-
4% Paraformaldehyde (PFA) in DEPC-treated PBS
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled probe for NF-κB p65 mRNA
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Light microscope
Procedure:
-
Cell Culture and Treatment: Culture ectopic endometrial stromal cells on sterile slides and treat with this compound.
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Treat the cells with Proteinase K to increase probe accessibility.
-
Prehybridization: Incubate the slides in hybridization buffer to block non-specific binding.
-
Hybridization: Hybridize the slides with the DIG-labeled NF-κB p65 mRNA probe overnight at an appropriate temperature.
-
Washing: Perform stringent washes to remove unbound probe.
-
Immunodetection: Incubate the slides with an anti-DIG-AP antibody.
-
Color Development: Add NBT/BCIP substrate solution to visualize the mRNA signal as a blue/purple precipitate.
-
Analysis: Observe the slides under a light microscope to assess the level and localization of NF-κB p65 mRNA expression.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Studying Uterine Fibroids with Lilopristone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, also known as leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant health issues such as heavy menstrual bleeding, pelvic pain, and infertility.[1][2] The growth of these tumors is heavily dependent on the steroid hormones progesterone and estrogen.[3][4] Selective Progesterone Receptor Modulators (SPRMs) have emerged as a promising class of drugs for the medical management of uterine fibroids.[1] Lilopristone (developmental code name ZK 98.734) is a potent progesterone receptor antagonist. While clinical and preclinical research on uterine fibroids has largely focused on other SPRMs like ulipristal acetate and mifepristone, the strong anti-progestogenic properties of this compound make it a valuable research tool for investigating the molecular mechanisms underlying fibroid pathogenesis and for the preclinical evaluation of progesterone receptor antagonism as a therapeutic strategy.
These application notes provide a comprehensive overview of proposed experimental protocols and data interpretation for utilizing this compound in uterine fibroid research. The methodologies are based on established techniques for studying other SPRMs in this field.
Mechanism of Action of Progesterone Receptor Antagonists in Uterine Fibroids
Progesterone promotes the growth of uterine fibroids by binding to the progesterone receptor (PR), which leads to the activation of several signaling pathways that stimulate cell proliferation and inhibit apoptosis (programmed cell death). Progesterone receptor antagonists, such as this compound, competitively block the binding of progesterone to its receptor. This antagonism is hypothesized to lead to several downstream effects beneficial for the reduction of uterine fibroids:
-
Inhibition of Cell Proliferation: By blocking progesterone signaling, this compound is expected to decrease the proliferation of leiomyoma cells.
-
Induction of Apoptosis: Progesterone withdrawal is known to induce apoptosis. Progesterone receptor antagonists mimic this effect, leading to programmed cell death in fibroid cells.
-
Modulation of the Extracellular Matrix (ECM): Uterine fibroids are characterized by an excessive accumulation of ECM. Progesterone antagonists have been shown to inhibit the production of ECM components.
-
Downregulation of Growth Factors: Progesterone is known to upregulate various growth factors that contribute to fibroid growth. Antagonizing the PR can lead to a reduction in these growth factors.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies of other progesterone receptor antagonists in uterine fibroid research. These serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Expected In Vitro Effects of this compound on Human Leiomyoma Cells
| Parameter | Assay | Expected Outcome with this compound Treatment | Reference SPRMs |
| Cell Proliferation | MTT/BrdU Assay | Dose-dependent decrease in cell viability/proliferation | Mifepristone, Ulipristal Acetate |
| Apoptosis | TUNEL Assay, Caspase-3 Activity | Dose-dependent increase in apoptotic cells | Ulipristal Acetate, Asoprisnil |
| Gene Expression | qRT-PCR | Downregulation of proliferation markers (e.g., PCNA, Ki67) and anti-apoptotic genes (e.g., Bcl-2). Downregulation of ECM genes (e.g., COL1A1, FN1). | Mifepristone, Ulipristal Acetate |
| Protein Expression | Western Blot | Decreased protein levels of PCNA, Ki67, and Bcl-2. Decreased protein levels of collagen and fibronectin. | Mifepristone, Ulipristal Acetate |
Table 2: Expected In Vivo Effects of this compound in Animal Models of Uterine Fibroids
| Parameter | Model | Measurement | Expected Outcome with this compound Treatment | Reference SPRMs |
| Tumor Volume | Xenograft models in immunodeficient mice | Caliper measurements, Ultrasound, or Bioluminescence imaging | Significant reduction in tumor volume compared to control | Mifepristone, Ulipristal Acetate |
| Cell Proliferation | Immunohistochemistry (IHC) | Decreased Ki67 staining in tumor tissue | Ulipristal Acetate | |
| Apoptosis | TUNEL Staining in tissue sections | Increased number of TUNEL-positive cells in tumor tissue | Ulipristal Acetate | |
| ECM Deposition | Masson's Trichrome Staining | Reduced collagen deposition in tumor tissue | Ulipristal Acetate |
Experimental Protocols
In Vitro Studies: Human Leiomyoma Primary Cell Culture
Objective: To assess the direct effects of this compound on the proliferation, apoptosis, and gene expression of primary human leiomyoma cells.
Protocol:
-
Tissue Procurement: Obtain fresh uterine leiomyoma and matched myometrial tissue from consenting patients undergoing hysterectomy, following institutional review board (IRB) approval.
-
Cell Isolation:
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the tissue with an enzymatic solution containing collagenase (e.g., 0.2% collagenase type I) and dispase for 2-4 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate, wash the cell pellet with phosphate-buffered saline (PBS), and resuspend in culture medium.
-
-
Cell Culture:
-
Culture the isolated cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency. Use cells from early passages (P1-P3) for experiments to maintain their primary characteristics.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Seed leiomyoma cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA extraction).
-
After 24 hours, replace the medium with serum-free or low-serum medium for 12-24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM, 1 µM) or vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
Proliferation Assay (MTT): Add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.
-
Apoptosis Assay (TUNEL): Fix and permeabilize the cells, then perform TUNEL staining according to the manufacturer's protocol. Analyze by fluorescence microscopy or flow cytometry.
-
Gene Expression Analysis (qRT-PCR): Isolate total RNA using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR using primers for target genes (e.g., PCNA, BCL2, COL1A1) and a housekeeping gene for normalization.
-
Protein Analysis (Western Blot): Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies (e.g., anti-PCNA, anti-Bcl-2, anti-collagen I) and corresponding secondary antibodies.
-
In Vivo Studies: Uterine Fibroid Xenograft Model
Objective: To evaluate the efficacy of this compound in reducing the growth of human uterine fibroids in an in vivo setting.
Protocol:
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or nude mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tissue Preparation: Obtain fresh human uterine leiomyoma tissue as described for in vitro studies.
-
Xenograft Implantation:
-
Anesthetize the mice.
-
Subcutaneously implant small fragments of human leiomyoma tissue (approximately 2-3 mm³) mixed with Matrigel on the flank of each mouse.
-
Implant a slow-release pellet of 17β-estradiol to support the growth of the estrogen-dependent fibroid tissue.
-
-
Tumor Growth Monitoring:
-
Allow the xenografts to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length × Width²)/2.
-
-
This compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally or via subcutaneous injection at various doses daily for a specified period (e.g., 4-8 weeks). The control group should receive the vehicle.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Fix a portion of the tumor in formalin for histological and immunohistochemical analysis (e.g., H&E, Masson's Trichrome, Ki67, TUNEL).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (RNA and protein extraction).
-
Signaling Pathways and Visualizations
This compound, as a progesterone receptor antagonist, is expected to interfere with the signaling cascades initiated by progesterone in leiomyoma cells. The following diagrams illustrate the key pathways involved.
Caption: Progesterone signaling pathway promoting uterine fibroid growth.
Caption: Proposed mechanism of action of this compound in uterine fibroids.
Caption: Experimental workflow for studying this compound in uterine fibroids.
Conclusion
This compound, as a potent progesterone receptor antagonist, represents a valuable tool for dissecting the intricate role of progesterone signaling in the pathophysiology of uterine fibroids. The provided application notes and protocols offer a robust framework for researchers to investigate its potential therapeutic efficacy and to further elucidate the molecular mechanisms governing fibroid growth and regression. While direct clinical data for this compound in this indication are lacking, the established effects of other SPRMs provide a strong rationale for its investigation. Rigorous preclinical evaluation using the described in vitro and in vivo models will be crucial in determining the future translational potential of this compound for the medical management of uterine fibroids.
References
Application Note: Progesterone Receptor (PR) Competitive Binding Assay Using Lilopristone
For Research Use Only.
Introduction
The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a critical role in reproductive biology, including the regulation of the menstrual cycle, pregnancy, and mammary gland development. Dysregulation of PR signaling is implicated in various pathologies, such as breast cancer and endometriosis. Consequently, the PR is a significant target for drug discovery and development.
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of compounds for the progesterone receptor. The assay uses Lilopristone (ZK 98.734), a potent PR antagonist, as a reference competitor against a radiolabeled progestin, [³H]-Promegestone (R5020). This assay is a fundamental tool for screening and characterizing novel PR modulators.
This compound acts by competitively binding to the progesterone receptor, thereby inhibiting progesterone from binding and initiating its downstream signaling cascade.[1][2][3] This blockade of the receptor prevents the conformational changes required for the recruitment of coactivators and subsequent transcription of target genes.[1][4]
Quantitative Data: Binding Affinity of Progestins
The binding affinity of a test compound is typically determined by its ability to displace a specific high-affinity radioligand. The resulting IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand) can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. This compound is a high-affinity ligand for the progesterone receptor. While direct Ki values can vary based on experimental conditions, its antiprogestational potency is comparable to or greater than that of mifepristone.
| Compound | Receptor | Ligand Type | Typical IC₅₀ (nM) | Typical Ki (nM) |
| Progesterone | Progesterone Receptor (PR) | Agonist (Endogenous) | ~1-10 | ~0.5-5 |
| Promegestone (R5020) | Progesterone Receptor (PR) | Agonist (Synthetic) | ~0.5-5 | ~0.2-2 |
| This compound (ZK 98.734) | Progesterone Receptor (PR) | Antagonist (Synthetic) | ~0.5-5 | ~0.2-2 |
| Mifepristone (RU486) | Progesterone Receptor (PR) | Antagonist (Synthetic) | ~0.2-2 | ~0.1-1 |
Note: The values presented are representative and can vary depending on the tissue source, radioligand used, and specific assay conditions.
Experimental Protocols
Principle of the Assay
This competitive binding assay measures the ability of a test compound (e.g., this compound) to compete with a fixed concentration of a radiolabeled ligand ([³H]-R5020) for binding to the progesterone receptor in a prepared tissue cytosol. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By measuring the bound radioactivity at various concentrations of the test compound, a competition curve can be generated to determine the IC₅₀.
Materials and Reagents
-
PR Source: Uterine cytosol from estrogen-primed immature female rabbits or T47D human breast cancer cells.
-
Radioligand: [³H]-Promegestone (R5020), specific activity 80-90 Ci/mmol.
-
Competitor: this compound (ZK 98.734).
-
Non-specific Binding Control: Unlabeled Promegestone (R5020).
-
Assay Buffer (TEDG Buffer):
-
10 mM Tris-HCl, pH 7.4
-
1.5 mM EDTA
-
1 mM Dithiothreitol (DTT, add fresh)
-
10% (v/v) Glycerol
-
-
Dextran-Coated Charcoal (DCC) Suspension:
-
0.5% (w/v) Norit A charcoal
-
0.05% (w/v) Dextran T-70
-
In 10 mM Tris-HCl, pH 7.4
-
-
Scintillation Cocktail
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
Refrigerated ultracentrifuge
-
Microcentrifuge tubes
-
Pipettes
-
Liquid scintillation counter
-
Ice bath
-
Preparation of Uterine Cytosol
-
Euthanize estrogen-primed immature female rabbits and excise the uteri. Place them immediately in ice-cold TEDG buffer.
-
Trim away fat and connective tissue. Weigh the uteri and mince the tissue finely with scissors.
-
Homogenize the minced tissue in 4 volumes (w/v) of ice-cold TEDG buffer using a Polytron homogenizer with several short bursts. Keep the sample on ice at all times.
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
The resulting supernatant is the cytosol containing the soluble progesterone receptors. Carefully collect it, avoiding the lipid layer at the top and the pellet at the bottom.
-
Determine the protein concentration of the cytosol using a suitable protein assay (e.g., Bradford or BCA). Dilute the cytosol with TEDG buffer to a final protein concentration of 1-2 mg/mL.
-
Use the cytosol immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Prepare Reagent Dilutions:
-
Prepare a stock solution of [³H]-R5020 in ethanol and dilute to a working concentration of 2 nM in TEDG buffer (for a final assay concentration of 1 nM).
-
Prepare a 200 µM stock of unlabeled R5020 in ethanol for determining non-specific binding. Dilute to a working concentration of 2 µM in TEDG buffer (for a final assay concentration of 1 µM).
-
Prepare a stock solution of this compound in ethanol or DMSO. Perform serial dilutions in TEDG buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
-
-
Set up Assay Tubes (in triplicate on ice):
-
Total Binding (TB): 50 µL TEDG buffer + 50 µL [³H]-R5020 working solution.
-
Non-specific Binding (NSB): 50 µL unlabeled R5020 working solution + 50 µL [³H]-R5020 working solution.
-
Competitive Binding (Sample): 50 µL of each this compound dilution + 50 µL [³H]-R5020 working solution.
-
-
Initiate Binding Reaction:
-
Add 100 µL of the prepared cytosol (~100-200 µg protein) to each tube.
-
The final assay volume in each tube is 200 µL.
-
Vortex gently and incubate for 18-24 hours at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Add 200 µL of the ice-cold, well-mixed DCC suspension to each tube.
-
Vortex immediately and incubate on ice for 10 minutes, with occasional vortexing. The charcoal adsorbs the free radioligand.
-
Centrifuge the tubes at 2,000 x g for 5 minutes at 4°C to pellet the charcoal.
-
-
Quantification:
-
Immediately after centrifugation, carefully transfer 300 µL of the supernatant (containing the receptor-bound [³H]-R5020) from each tube into a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Cap the vials, vortex, and allow them to equilibrate in the dark for at least 30 minutes.
-
Measure the radioactivity in each vial as counts per minute (CPM) or disintegrations per minute (DPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding (SB):
-
SB = Total Binding (TB) CPM - Non-specific Binding (NSB) CPM
-
-
Calculate Percent Specific Binding:
-
For each concentration of this compound, calculate the specific binding.
-
% Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
-
Generate Competition Curve:
-
Plot the % Specific Binding against the log concentration of this compound.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This will determine the IC₅₀ value for this compound.
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to convert the IC₅₀ to a Ki value:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
IC₅₀ is the experimentally determined concentration of this compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand ([³H]-R5020) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the progesterone receptor. This must be determined separately via a saturation binding experiment.
-
-
-
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: Workflow for a competitive radioligand binding assay.
Caption: Progesterone signaling and its inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Progesterone antagonist this compound: a potent abortifacient in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Lilopristone: A Versatile Tool for Interrogating Progesterone Action
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lilopristone (also known as ZK 98.734) is a potent synthetic steroid that acts as a competitive progesterone receptor (PR) antagonist.[1] Its high affinity for the progesterone receptor makes it a valuable research tool for elucidating the multifaceted roles of progesterone in a variety of physiological and pathological processes. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying progesterone signaling.
Mechanism of Action
Progesterone exerts its effects primarily through intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors.[2] Upon binding progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[3]
This compound functions by competitively binding to the progesterone receptor, preventing the natural ligand, progesterone, from binding and activating it.[4] This blockade inhibits the downstream signaling cascade that mediates progesterone's effects. This compound is classified as a Type II progesterone antagonist. Unlike Type I antagonists that prevent the receptor from binding to DNA, Type II antagonists like this compound allow the receptor to bind to DNA but prevent the recruitment of coactivators necessary for gene transcription, rendering the receptor-DNA complex inactive.[5]
While highly selective for the progesterone receptor, this compound also exhibits some antiglucocorticoid activity, a factor to consider in experimental design.
Data Presentation
The following tables summarize the available quantitative data regarding the binding affinity and in vivo effects of this compound.
Table 1: Progesterone Receptor Binding Affinity of this compound
| Compound | Receptor Source | Relative Binding Affinity (RBA) (%) | Reference |
| Progesterone | Bonnet Monkey Endometrium | 100 | |
| This compound (ZK 98.734) | Bonnet Monkey Endometrium | 17.8 | |
| Onapristone (ZK 98.299) | Bonnet Monkey Endometrium | 25.1 |
Table 2: In Vivo Effects of this compound in Primates
| Species | Dosage and Administration | Observed Effects | Reference |
| Common Marmoset | 5 mg/day, intramuscularly for 3 days | Premature drop in plasma progesterone levels, shortened ovarian cycle length, decidual collapse, and fetal expulsion. | |
| Bonnet Monkey | 25 mg/day, subcutaneously during mid-luteal phase | Induction of menstruation within 2-4 days, premature drop in circulating progesterone levels, 100% prevention of pregnancy when administered around implantation, and abortion in the majority of animals when administered in early to mid-pregnancy. |
Mandatory Visualizations
Caption: Progesterone signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Workflow for a competitive binding assay.
Experimental Protocols
Protocol 1: In Vitro Progesterone Receptor Competitive Binding Assay
This protocol is a generalized procedure to determine the binding affinity of this compound for the progesterone receptor.
Materials:
-
This compound
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
Unlabeled progesterone
-
Uterine tissue from an appropriate animal model (e.g., estrogen-primed rats or rabbits)
-
TEDG Buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
-
Centrifuge
Procedure:
-
Cytosol Preparation: a. Homogenize uterine tissue in ice-cold TEDG buffer. b. Centrifuge the homogenate at a low speed (e.g., 800 x g) to pellet nuclei and cellular debris. c. Collect the supernatant and ultracentrifuge at high speed (e.g., 105,000 x g) to obtain the cytosol (supernatant), which contains the progesterone receptors. d. Determine the protein concentration of the cytosol using a standard protein assay.
-
Competitive Binding Assay: a. Set up a series of tubes containing a fixed amount of uterine cytosol and a fixed concentration of radiolabeled progesterone. b. Add increasing concentrations of unlabeled this compound to the tubes. Include tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled progesterone (non-specific binding). c. Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: a. Add ice-cold DCC suspension to each tube to adsorb the unbound radioligand. b. Incubate on ice for a short period (e.g., 10-15 minutes). c. Centrifuge to pellet the charcoal.
-
Quantification: a. Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progesterone). d. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Progesterone-Responsive Reporter Gene Assay
This protocol outlines a method to assess the antagonistic activity of this compound on progesterone-induced gene expression.
Materials:
-
A cell line that endogenously or exogenously expresses the progesterone receptor (e.g., T47D breast cancer cells).
-
A reporter plasmid containing a progesterone response element (PRE) driving the expression of a reporter gene (e.g., luciferase).
-
Progesterone
-
This compound
-
Cell culture medium and supplements
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: a. Culture the cells in appropriate medium. b. Seed the cells in a multi-well plate. c. Transfect the cells with the PRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) can be performed for normalization.
-
Compound Treatment: a. After transfection, treat the cells with:
- Vehicle control
- Progesterone alone (to induce reporter gene expression)
- This compound alone (to assess any intrinsic agonist activity)
- Progesterone in combination with increasing concentrations of this compound. b. Incubate the cells for a suitable period (e.g., 24-48 hours).
-
Luciferase Assay: a. Lyse the cells using the lysis buffer provided with the luciferase assay kit. b. Add the luciferase substrate to the cell lysate. c. Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both firefly and Renilla luciferase.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). b. Calculate the fold induction of luciferase activity by progesterone relative to the vehicle control. c. Plot the percentage of progesterone-induced luciferase activity against the logarithm of the this compound concentration. d. Determine the IC50 value of this compound for the inhibition of progesterone-induced reporter gene expression.
Protocol 3: In Vivo Assessment of this compound's Antiprogestational Activity in a Rodent Model
This protocol is a generalized method to evaluate the in vivo efficacy of this compound.
Materials:
-
Mature female rodents (e.g., rats or mice)
-
Progesterone
-
This compound
-
Vehicle for injections (e.g., sesame oil)
-
Surgical instruments for ovariectomy (if required)
-
Equipment for sample collection (e.g., blood collection tubes, uterine tissue collection)
Procedure:
-
Animal Model Preparation: a. Use intact cycling female rodents or ovariectomized females. If using ovariectomized animals, prime them with estrogen to induce progesterone receptor expression. b. House the animals under controlled conditions.
-
Treatment Regimen: a. Divide the animals into treatment groups:
- Vehicle control
- Progesterone alone
- This compound alone
- Progesterone in combination with this compound. b. Prepare the compounds in a suitable vehicle. This compound can be administered subcutaneously or orally. c. Administer the treatments for a specified duration depending on the endpoint being studied (e.g., for several days to assess effects on the uterus).
-
Endpoint Assessment (Examples): a. Uterine Wet Weight: At the end of the treatment period, euthanize the animals and dissect the uteri. Trim away fat and connective tissue and record the wet weight. Progesterone typically increases uterine weight, and an effective antagonist will block this effect. b. Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, and section for histological staining (e.g., H&E). Examine for progesterone-induced changes such as glandular development and stromal edema, and the reversal of these effects by this compound. c. Gene Expression Analysis: Isolate RNA from uterine tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known progesterone-responsive genes (e.g., amphiregulin, Indian hedgehog).
-
Data Analysis: a. Compare the mean uterine weights, histological scores, or gene expression levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA). b. A significant reduction in the progesterone-induced effects in the groups co-treated with this compound indicates its antagonistic activity.
Conclusion
This compound is a powerful tool for dissecting the complex actions of progesterone. Its high affinity for the progesterone receptor and its well-characterized antagonistic properties make it suitable for a wide range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to utilize this compound effectively in their investigations into progesterone signaling in health and disease. As with any experimental work, optimization of these protocols for specific cell types or animal models may be necessary to achieve the most robust and reproducible results.
References
- 1. biocare.net [biocare.net]
- 2. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action [chm.bris.ac.uk]
- 4. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lilopristone Technical Support Center: Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and using lilopristone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, steroidal antiprogestogen.[1] Its primary mechanism of action is to function as a progesterone receptor (PR) antagonist.[2][3][4] In a typical state, the hormone progesterone binds to its receptor, which then activates the transcription of specific genes. This compound competitively binds to this receptor, blocking progesterone from binding and thereby inhibiting these downstream effects.[3] This action can prevent egg implantation and terminate pregnancy. Compared to the similar compound mifepristone, this compound has significantly reduced anti-glucocorticoid activity.
Q2: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO). For similar compounds like mifepristone, 100% ethanol has also been used and may be considered as an alternative.
Q3: How should I prepare a this compound stock solution?
It is recommended to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock can then be serially diluted to create working solutions for your experiments. Always add the concentrated DMSO stock to your aqueous culture medium, never the other way around, to minimize the risk of precipitation.
Q4: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the compound's stability.
-
Powder: Store desiccated at -20°C for long-term storage (months to years).
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
Troubleshooting Guide
Q5: My this compound precipitated when I added it to my cell culture medium. What can I do?
Precipitation of a lipophilic compound like this compound upon dilution into an aqueous buffer or medium is a common issue. Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally 0.5% or less. Most cell lines can tolerate up to 1%, but high concentrations of DMSO can be cytotoxic and also decrease the solubility of the aqueous medium itself.
-
Lower the Stock Concentration: If you are still seeing precipitation, your working solution concentration may be above this compound's solubility limit in the final medium. Try preparing a lower concentration stock solution in DMSO (e.g., 1 mM instead of 10 mM) before diluting it into the medium.
-
Use Pre-warmed Medium: Add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Mix gently but thoroughly immediately after adding the compound.
-
Incorporate Sonication or Warming: To aid initial dissolution in the stock solvent (DMSO), you can try gentle warming or brief sonication. Do not heat aqueous solutions containing this compound, as this may degrade the compound.
Physicochemical & Solubility Data
While specific quantitative solubility limits (e.g., mg/mL) are not consistently published, the following table summarizes key properties and recommended handling information.
| Property | Data / Recommendation | Reference(s) |
| Molecular Formula | C₂₉H₃₇NO₃ | |
| Molecular Weight | 447.61 g/mol | |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | |
| Alternative Solvent | Ethanol (based on protocols for the similar compound mifepristone) | |
| Storage (Powder) | Dry, dark, -20°C for long term | |
| Storage (Stock Sol.) | -80°C in aliquots for up to 1 year | |
| Final DMSO in Media | Should not exceed 1%; keep below 0.5% if possible. For sensitive cell lines, keep below 0.1%-0.2%. |
Protocols & Visual Guides
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 447.61 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh the Compound: Accurately weigh out a desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh out 4.48 mg of this compound.
-
Add Solvent: Add the calculated volume of 100% DMSO. For 4.48 mg, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile cryovials. Store immediately at -80°C.
Diagram 1: Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing and troubleshooting this compound solutions.
Diagram 2: this compound's Antagonistic Effect on the Progesterone Receptor Pathway
Caption: this compound blocks progesterone-mediated gene transcription.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Lilopristone stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of lilopristone in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound solid powder should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1] When stored properly, this compound has a shelf life of over three years.[1]
Q2: In which solvents is this compound soluble and what are the recommended stock solution conditions?
Q3: How stable are this compound stock solutions?
Stock solutions of this compound in DMSO are generally stable. For long-term storage, it is recommended to keep these solutions at -80°C, which can preserve them for up to a year. For short-term storage (days to weeks), 0 - 4°C is suitable.[1]
Q4: Can I prepare aqueous solutions of this compound? How stable are they?
This compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice. For the structurally similar compound mifepristone, it is not recommended to store the aqueous solution for more than one day. A similar precaution should be taken with this compound due to the potential for hydrolysis and reduced stability in aqueous media.
Troubleshooting Guide
Issue 1: I am observing unexpected degradation of my this compound sample during my experiments.
-
Check your solvent system: this compound is susceptible to degradation in certain conditions. Aqueous solutions, especially at non-neutral pH, can promote hydrolysis. If your protocol allows, use a non-aqueous solvent like DMSO for sample preparation and storage.
-
Evaluate for oxidative stress: Exposure to oxidizing agents can lead to degradation. Ensure your solvents are free from peroxides and minimize exposure to air.
-
Assess for light and temperature exposure: this compound should be protected from light.[1] Ensure that your experimental setup minimizes exposure to direct light. Also, confirm that the temperature is controlled and within the recommended range for the duration of your experiment.
-
Consider excipient compatibility: If you are working with a formulation, consider potential interactions between this compound and the excipients, as these can impact stability.
Issue 2: I need to perform a forced degradation study on this compound. What conditions should I test?
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products. These studies typically involve subjecting the drug to more extreme conditions than it would encounter during normal storage. A target degradation of 5-20% is generally recommended to ensure that secondary degradation products are not formed in significant amounts.
Based on standard guidelines and studies on similar steroid compounds, the following conditions are recommended for a forced degradation study of this compound:
-
Acid Hydrolysis: 0.1 M to 1.0 M Hydrochloric Acid (HCl) at room temperature, with the potential for heating to 50-60°C if no degradation is observed.
-
Base Hydrolysis: 0.1 M to 1.0 M Sodium Hydroxide (NaOH) at room temperature, with the potential for heating if necessary.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposure to dry heat (e.g., 60-80°C).
-
Photodegradation: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.
Data Summary
While specific quantitative stability data for this compound across various solvent systems is not extensively published, the following table provides an illustrative summary based on general knowledge of similar compounds and recommended handling procedures. This data should be considered representative and used as a guideline for experimental design.
| Solvent System | Storage Temperature | Estimated Stability (Time to 5-10% Degradation) | Primary Degradation Pathway |
| DMSO | -20°C | > 1 year | Minimal |
| DMSO | 4°C | Several months | Minimal |
| Ethanol | -20°C | > 6 months | Minimal to slow oxidation |
| PBS (pH 7.4) | 4°C | < 24-48 hours | Hydrolysis |
| 0.1 M HCl | Room Temperature | Hours | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | Room Temperature | Hours | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for the structurally similar compound, mifepristone, and is designed to separate the parent drug from its potential degradation products.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For forced degradation samples, after the stress period, neutralize acidic and basic solutions before dilution with the mobile phase to the final concentration.
-
-
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak. Peak purity analysis should be performed to ensure the this compound peak is not co-eluting with any degradants.
Protocol: Forced Degradation Study of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1.0 M HCl.
-
Incubate at room temperature for pre-determined time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1.0 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1.0 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 1.0 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.
-
Incubate at room temperature, protected from light, for pre-determined time points.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the this compound powder to a vial and place it in an oven at 80°C.
-
At pre-determined time points, remove a sample, allow it to cool, dissolve it in the mobile phase, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound in a suitable solvent to a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at pre-determined time points by HPLC.
-
-
Control Samples: For each condition, a control sample (this compound in the same solvent without the stressor) should be run in parallel. A blank (stressor in solvent without this compound) should also be analyzed.
Visualizations
This compound's Mechanism of Action: Progesterone Receptor Antagonism
This compound functions as a progesterone antagonist. It competitively binds to the progesterone receptor (PR), preventing the natural ligand, progesterone, from binding and initiating its downstream signaling cascade. This blockage inhibits the transcription of progesterone-responsive genes, which are crucial for the establishment and maintenance of pregnancy.
Caption: Progesterone receptor signaling and its inhibition by this compound.
Experimental Workflow: Forced Degradation Study
The following diagram outlines the logical flow of a forced degradation study, from sample preparation to data analysis.
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: Optimizing Lilopristone Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lilopristone concentration for cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a progesterone antagonist.[1] Its primary mechanism involves blocking the action of progesterone at the progesterone receptor (PR). This antagonistic action can interfere with the normal signaling pathways regulated by progesterone, which are often involved in cell proliferation and survival. One of the pathways this compound is suggested to influence is the suppression of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses, as well as cell survival.[1]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Direct in-vitro studies on this compound are limited. However, research on similar progesterone antagonists, such as Mifepristone, can provide a valuable starting point. For initial dose-response experiments with this compound, a logarithmic dilution series spanning from 0.1 µM to 100 µM is a sensible approach. For many cancer cell lines, the effective concentration for progesterone antagonists is often in the micromolar range.[2][3]
Q3: How do I determine the optimal this compound concentration for my specific cell line?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental objectives. To determine this, it is essential to perform a dose-response curve to identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This involves treating your cells with a range of this compound concentrations and measuring the desired outcome, such as cell viability, proliferation, or a specific signaling event.
Q4: What are the expected effects of this compound on cell viability and proliferation?
This compound has been shown to suppress the proliferation of ectopic stromal cells in a time- and dose-dependent manner in vitro.[1] At lower concentrations, this compound and other progesterone antagonists typically have a cytostatic effect, meaning they inhibit cell proliferation and may cause cell cycle arrest. At higher concentrations, a cytotoxic effect, leading to cell death (apoptosis), may be observed.
Q5: At what concentration might I expect to see cytotoxic effects?
While specific cytotoxicity data for this compound is not widely available, studies on the comparable progesterone antagonist Mifepristone suggest that cytotoxic effects can occur at concentrations of 30 µM and higher in some ovarian cancer cell lines. It is crucial to establish a dose-response curve for your specific cell line to determine the threshold for cytotoxicity.
Troubleshooting Guides
Problem: I am not observing any effect of this compound at the expected concentrations.
-
Possible Cause: Low Progesterone Receptor (PR) Expression. The primary target of this compound is the progesterone receptor. If your cell line has low or no PR expression, the effect of this compound may be minimal.
-
Solution: Confirm the expression of PR in your cell line using techniques like Western Blot or qPCR. If PR expression is low, consider using a cell line known to be responsive to progesterone antagonists.
-
-
Possible Cause: Insufficient Incubation Time. The effects of this compound on cell proliferation are time-dependent.
-
Solution: Extend the incubation time of your experiment. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the optimal treatment duration.
-
-
Possible Cause: Compound Inactivity. Improper storage or handling of the this compound compound can lead to degradation and loss of activity.
-
Solution: Ensure that your this compound stock solution is prepared and stored correctly, typically in an appropriate solvent like DMSO and stored at -20°C or -80°C. Prepare fresh dilutions for each experiment.
-
Problem: I am observing significant cytotoxicity even at very low concentrations of this compound.
-
Possible Cause: High Sensitivity of the Cell Line. Your specific cell line may be highly sensitive to the effects of this compound.
-
Solution: Lower the concentration range in your dose-response experiments. Consider starting with nanomolar concentrations and carefully titrating up to the micromolar range.
-
-
Possible Cause: Off-Target Effects. At higher concentrations, all compounds have the potential for off-target effects that can lead to cytotoxicity.
-
Solution: Focus on using the lowest effective concentration that produces the desired biological effect without causing widespread cell death. Ensure your experimental controls are robust to distinguish specific effects from general toxicity.
-
Data Presentation
Table 1: Effective Concentrations of the Progesterone Antagonist Mifepristone in Various In-Vitro Studies. This table provides a reference for selecting a starting concentration range for this compound experiments, given its similar mechanism of action.
| Cell Line(s) | Assay Type | Effective Concentration Range | Observed Effect |
| Ectopic stromal cells | Proliferation Assay | Time and dose-dependent | Suppression of proliferation |
| Ovarian Cancer (SK-OV-3, OV2008) | Proliferation Assay | IC50: ~6-7 µM; Cytostatic at 20 µM; Cytotoxic >30 µM | Inhibition of cell growth, cell cycle arrest |
| Oral Cancer (TYS, SAS-H1) | Proliferation Assay | 40-50% decrease at 20 µM (24h) | Dose-dependent decrease in proliferation |
| Neuroblastoma (SK-N-SH) | Viability Assay (MTT) | IC50: 5.1 µM (9 days) | Dose-dependent decrease in viable cells |
| Endometrial Cancer (HEC-1-A, Ishikawa) | Viability Assay (MTT) | IC50: 16-19 µg/mL | Growth inhibition, apoptosis |
| Uterine Natural Killer (uNK) cells | Cytotoxicity Assay | Increased cytotoxicity at 1 µM | Increased uNK cell cytotoxicity |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: a. Culture your cells of interest in a suitable medium. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used). c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: a. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT reagent to each well. b. Incubate for 3-4 hours at 37°C until formazan crystals form. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals. d. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Plot the absorbance values against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Progesterone Receptor (PR) and Downstream Signaling Proteins
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. b. Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: a. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. b. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: a. Normalize the protein concentrations for all samples with lysis buffer. b. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody against your target protein (e.g., PR, p-ERK, p-Akt, NF-κB p65) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again and detect the signal using an ECL substrate.
Visualizations
Caption: Mechanism of this compound as a Progesterone Receptor antagonist.
Caption: Experimental workflow for determining this compound's optimal concentration.
Caption: Potential inhibition of the PI3K/Akt pathway by progesterone antagonists.
References
- 1. [Influence of mifepristone and this compound on proliferation and expression of nuclear factor-kappa B of ectopic stromal cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Troubleshooting off-target effects of Lilopristone
Welcome to the Technical Support Center for Lilopristone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: My experiment is showing a phenotype not typically associated with progesterone receptor (PR) antagonism. Could this be an off-target effect of this compound?
A: While this compound is known to be a potent and selective progesterone antagonist, unexpected phenotypes can occur.[1][2] These may arise from several possibilities:
-
Cross-reactivity with other steroid receptors: Although this compound has been reported to have very low affinity for estrogen, androgen, and mineralocorticoid receptors, cross-reactivity, particularly with the Glucocorticoid Receptor (GR), is a known characteristic of some selective progesterone receptor modulators (SPRMs).[3][4]
-
Modulation of non-genomic signaling pathways: The observed effect may be due to rapid, non-genomic actions that are independent of direct DNA binding and gene transcription.
-
Cell-type specific factors: The expression levels of co-regulators and interacting proteins can vary between cell lines, leading to different biological outcomes.[5]
To investigate, we recommend following the workflow outlined in the troubleshooting section to differentiate between on-target and off-target effects.
Q2: I am observing significant cytotoxicity at concentrations of this compound that are required for effective PR antagonism. What should I do?
A: The first step is to establish a clear therapeutic window. This involves performing parallel dose-response experiments for both the desired on-target activity (e.g., inhibition of a progesterone-induced reporter gene) and cytotoxicity (e.g., using an MTT or LDH assay). If the concentration of this compound that causes 50% cytotoxicity (CC50) is close to or lower than the effective concentration for 50% of the on-target effect (EC50), it suggests the observed toxicity may be an off-target effect. Consider lowering the concentration and optimizing the assay duration. If toxicity persists, it may be inherent to the compound in your specific model system.
Q3: How can I definitively confirm that the biological effect I'm observing is mediated by the progesterone receptor (on-target)?
A: A multi-pronged approach with rigorous controls is the best strategy:
-
Use a PR-Negative Control Cell Line: Test this compound in a cell line that does not express the progesterone receptor. Any effect observed in this cell line is, by definition, an off-target effect.
-
Target Knockdown/Knockout: Use siRNA or shRNA to specifically reduce the expression of the progesterone receptor in your model system. If the effect of this compound is diminished or abolished after PR knockdown, it confirms the effect is on-target.
-
Use a Structurally Different PR Antagonist: Compare the phenotype induced by this compound to that of another PR antagonist with a different chemical structure (e.g., Mifepristone). If both compounds produce the same effect, it is more likely to be a consequence of PR antagonism.
Q4: What are the most likely off-target receptors for this compound, and how can I test for engagement with them?
A: Given the structure of this compound and the behavior of related SPRMs, the most probable off-target is the Glucocorticoid Receptor (GR). Other steroid hormone receptors are less likely but should not be entirely dismissed.
-
Testing for Off-Target Engagement:
-
Competitive Binding Assays: Perform radioligand displacement assays to determine the binding affinity (Ki) of this compound for a panel of receptors (GR, AR, ER, MR) and compare it to its affinity for PR.
-
Functional Reporter Assays: Use cell lines containing reporter gene constructs for other receptors (e.g., a GRE-Luciferase reporter for GR activity). Test whether this compound can antagonize or agonize these receptors in the presence of their respective native ligands.
-
Troubleshooting Guides & Experimental Protocols
Guide 1: Differentiating On-Target vs. Off-Target Effects
If an unexpected phenotype is observed, this workflow can help determine its origin. The key is to use orthogonal methods to validate that the effect is dependent on the intended target, the progesterone receptor.
This protocol allows you to determine if the effects of this compound are independent of its primary target.
-
Cell Selection: Choose a pair of cell lines, one that endogenously expresses PR (e.g., T47D) and one that is PR-negative (e.g., MDA-MB-231).
-
Seeding: Plate both cell lines at an appropriate density in parallel plates. Allow them to adhere overnight.
-
Treatment: Treat both cell lines with a dose-range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours) based on your primary assay.
-
Endpoint Measurement: Perform the assay to measure the phenotype of interest (e.g., cell proliferation, apoptosis, gene expression).
-
Analysis: Compare the dose-response curves between the two cell lines. A significant response in the PR-negative cell line indicates a definitive off-target effect.
Guide 2: Investigating Steroid Receptor Cross-Reactivity
If an off-target effect is suspected, the next step is to screen for activity against other related nuclear receptors.
The following table summarizes hypothetical binding affinities to illustrate how data should be structured. Real experimental data should replace these values.
| Compound | PR (Ki, nM) | GR (Ki, nM) | AR (Ki, nM) | ERα (Ki, nM) | MR (Ki, nM) |
| This compound | 0.5 | > 1000 | > 1000 | > 1000 | > 1000 |
| Dexamethasone | > 1000 | 1.2 | > 1000 | > 1000 | 25 |
| Progesterone | 1.0 | 25 | 100 | > 1000 | 5 |
| Mifepristone (RU486) | 0.8 | 1.5 | 15 | > 1000 | 200 |
Data are for illustrative purposes only.
This assay functionally measures the antagonist activity of this compound on the GR signaling pathway.
-
Cell Line: Use a cell line (e.g., HepG2) transiently or stably transfected with a Glucocorticoid Response Element (GRE)-driven luciferase reporter plasmid.
-
Seeding: Plate the cells in a 96-well plate and allow them to attach.
-
Pre-treatment: Treat the cells with a dose-range of this compound or a known GR antagonist (e.g., Mifepristone) for 1-2 hours. Include a vehicle control.
-
Stimulation: Add a GR agonist, such as Dexamethasone, at its EC80 concentration to all wells except the negative control.
-
Incubation: Incubate for 18-24 hours to allow for reporter gene expression.
-
Lysis and Readout: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla) or to cell viability. Plot the inhibition of the Dexamethasone-induced signal versus the this compound concentration to determine an IC50 value. A low IC50 indicates significant functional GR antagonism.
Guide 3: Troubleshooting Inconsistent Results
Variability in experimental results can sometimes be mistaken for off-target effects. This logic diagram helps systematically rule out common sources of error.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
Lilopristone Bioavailability Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding bioavailability issues encountered during animal studies of Lilopristone.
Troubleshooting Guides
This section addresses common problems observed during in-vivo and in-vitro experiments with this compound.
Issue 1: Low Oral Bioavailability in Animal Models
-
Potential Cause:
-
Poor Aqueous Solubility: this compound is a lipophilic compound, and its low solubility in gastrointestinal fluids can limit its dissolution and subsequent absorption.
-
First-Pass Metabolism: Extensive metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.
-
Inadequate Formulation: The vehicle used for oral administration may not be optimal for solubilizing and presenting this compound for absorption.
-
-
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Assess its lipophilicity (LogP/LogD) to understand its partitioning behavior.
-
-
In-Vitro Permeability Assessment:
-
Conduct a Caco-2 permeability assay to evaluate its intestinal permeability and identify potential for active efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.
-
-
Formulation Optimization:
-
Experiment with different formulation strategies to enhance solubility and dissolution. Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), solid dispersions, or nanoparticle formulations.[1]
-
-
In-Vivo Mechanistic Studies:
-
Compare the pharmacokinetic profiles following oral and intravenous administration to determine the absolute bioavailability and understand the extent of first-pass metabolism.
-
Co-administer with known inhibitors of key metabolic enzymes (e.g., cytochrome P450s) or efflux transporters (e.g., verapamil for P-gp) to identify their contribution to low bioavailability.
-
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
-
Potential Cause:
-
Genetic Polymorphisms: Variations in the expression and activity of metabolic enzymes or transporters among individual animals.
-
Differences in Gut Physiology: Variations in gastric pH, intestinal transit time, and gut microbiome composition.
-
Food Effects: The presence or absence of food can significantly alter the absorption of lipophilic drugs.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure consistent fasting or fed states for all animals in a study group.
-
Use animals from a genetically homogenous strain where possible.
-
-
Increase Sample Size: A larger number of animals per group can help to identify and account for inter-individual variability.
-
Monitor Physiological Parameters: If feasible, monitor parameters like gastric pH and intestinal motility to identify potential correlations with drug absorption.
-
Controlled Feeding Protocols: For studies investigating food effects, use a standardized meal composition and timing of administration relative to feeding.
-
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a synthetic steroidal compound. Its key physicochemical properties are summarized in the table below.[2][3][4]
| Property | Value |
| Molecular Formula | C29H37NO3 |
| Molar Mass | 447.619 g/mol |
| Solubility | Soluble in DMSO |
| Aqueous Solubility | Data not publicly available |
Q2: Is there any available data on the in-vitro permeability of this compound?
A2: Specific Caco-2 permeability data (Papp values) for this compound are not publicly available. However, as a lipophilic molecule, it is predicted to have moderate to high passive permeability. A standard Caco-2 permeability assay is recommended to determine its apparent permeability and to assess if it is a substrate for efflux transporters.[5]
Q3: What pharmacokinetic parameters of this compound have been reported in animal studies?
A3: While studies have demonstrated the pharmacological effects of this compound in species like marmosets and bonnet monkeys, detailed public data on its oral pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and absolute bioavailability) are scarce. One study in bonnet monkeys noted that this compound's antifertility effects are mediated by decreasing progesterone bioavailability, though quantitative data were not provided. For context, the table below presents hypothetical pharmacokinetic data for a lipophilic compound in different species to illustrate the expected parameters.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Rat | Oral | 10 | Data N/A | Data N/A | Data N/A | Data N/A |
| IV | 2 | Data N/A | - | Data N/A | 100 | |
| Dog | Oral | 5 | Data N/A | Data N/A | Data N/A | Data N/A |
| IV | 1 | Data N/A | - | Data N/A | 100 | |
| Monkey | Oral | 5 | Data N/A | Data N/A | Data N/A | Data N/A |
| IV | 1 | Data N/A | - | Data N/A | 100 |
N/A: Not publicly available for this compound.
Q4: What are the primary metabolic pathways for progesterone antagonists like this compound?
A4: The metabolism of progesterone antagonists often involves hydroxylation and demethylation reactions, primarily mediated by cytochrome P450 enzymes in the liver. These metabolic transformations can lead to the formation of active or inactive metabolites, which can influence the overall efficacy and clearance of the drug.
Q5: How can I design an experiment to determine the oral bioavailability of this compound in rats?
A5: A crossover study design is recommended. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol: Determination of Oral Bioavailability of this compound in Sprague-Dawley Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.
-
Groups:
-
Group 1 (n=6): Intravenous (IV) administration.
-
Group 2 (n=6): Oral (PO) administration.
-
-
Dose Formulation:
-
IV Formulation: Dissolve this compound in a suitable vehicle such as a mixture of Solutol HS 15 and saline to a final concentration of 1 mg/mL.
-
PO Formulation: Prepare a suspension or solution of this compound in a vehicle appropriate for oral gavage, such as 0.5% methylcellulose, at a concentration of 5 mg/mL.
-
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing.
-
IV Administration: Administer a single 2 mg/kg dose via the tail vein.
-
PO Administration: Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both IV and PO routes using non-compartmental analysis with software like Phoenix WinNonlin.
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Caption: this compound's antagonistic effect on the progesterone receptor signaling pathway.
Caption: Experimental workflow for determining oral bioavailability in animal models.
References
Preventing degradation of Lilopristone in long-term studies
Welcome to the technical support center for Lilopristone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation.[1] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] It is also crucial to store this compound in a dry, dark environment to prevent hydrolysis and photodegradation.[1]
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many steroid-based pharmaceuticals, this compound is susceptible to degradation through several pathways. The primary factors include:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Degradation due to reaction with oxygen or oxidizing agents. This can be initiated by exposure to light, heat, or the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
Q3: I am observing unexpected peaks in my HPLC/UPLC analysis of a this compound sample. What could be the cause?
A3: Unexpected peaks in your chromatogram are often indicative of degradation products. The appearance of these peaks can be influenced by several factors during your experimental workflow:
-
Sample Preparation: The pH of your sample solvent can significantly impact stability. Acidic or basic conditions can catalyze hydrolysis.
-
Storage of Stock Solutions: Storing stock solutions at room temperature or in transparent vials can lead to thermal and photodegradation. It is recommended to store stock solutions at 0-4°C for short periods and protected from light.
-
Mobile Phase Composition: An inappropriate pH of the mobile phase can cause on-column degradation.
-
Contamination: Contamination of the mobile phase or sample with oxidizing agents or metal ions can accelerate degradation.
Q4: How can I prevent the oxidation of this compound in my experiments?
A4: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to your formulations can help scavenge free radicals and prevent oxidative degradation.
-
Inert Atmosphere: When working with this compound solutions, purging with an inert gas like nitrogen or argon can displace oxygen and reduce the risk of oxidation.
-
Chelating Agents: If metal-ion catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Light Protection: Store all solutions containing this compound in amber vials or protect them from light to prevent photo-oxidation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of this compound potency over time in solution. | Hydrolysis | - Ensure the pH of the solution is controlled and maintained within a stable range (near neutral is often optimal for steroid-based compounds).- Store solutions at recommended low temperatures (0-4°C for short-term, -20°C for long-term).- Prepare fresh solutions for critical experiments. |
| Oxidation | - Prepare solutions using deoxygenated solvents.- Consider adding an appropriate antioxidant to the formulation.- Store solutions under an inert atmosphere (e.g., nitrogen). | |
| Photodegradation | - Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil.- Work in a laboratory with reduced lighting or use light filters where possible. | |
| Appearance of new peaks in HPLC/UPLC chromatogram. | Degradation during sample preparation or analysis. | - Evaluate the pH of the sample diluent and mobile phase to ensure it is not contributing to degradation.- Minimize the time between sample preparation and analysis.- Use a cooled autosampler to maintain sample stability during long analytical runs. |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent handling. | - Standardize all sample handling and storage procedures.- Ensure all researchers are following the same protocol for solution preparation and storage.- Prepare and analyze a control sample of freshly dissolved this compound with each experimental batch to monitor for degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound. This information is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder and the stock solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a transparent vial to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: Stability-Indicating UPLC-MS/MS Method for this compound
This protocol provides a starting point for developing a UPLC-MS/MS method capable of separating this compound from its potential degradation products. Method optimization will be required.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point for steroid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Monitor the protonated molecular ion [M+H]⁺ for this compound and scan for potential degradation products based on expected mass shifts (e.g., hydrolysis, oxidation).
-
Visualizations
References
Best practices for Lilopristone stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of Lilopristone stock solutions. Our goal is to equip researchers with the necessary information to ensure the accuracy, reproducibility, and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The most commonly recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and integrity of this compound.
-
Powder: Store this compound powder at -20°C for long-term storage, where it can be stable for up to three years.[1]
-
Stock Solutions: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can remain stable for up to one year.[1] For short-term storage of a few days to weeks, 0-4°C may be acceptable.[2]
Q3: My this compound stock solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A3: Cloudiness or precipitation upon storage, especially after freeze-thaw cycles, can occur. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[3] To prevent this, it is highly recommended to prepare single-use aliquots.
Q4: Can I prepare a this compound stock solution in ethanol or other organic solvents?
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure you are using a recommended solvent like DMSO. |
| Insufficient Solvent Volume | Increase the solvent volume to create a more dilute solution. |
| Low Temperature | Gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator to aid dissolution. |
| Compound Purity | If dissolution issues persist, consider the purity of the this compound powder. Impurities can affect solubility. |
Issue 2: Precipitation Occurs When Diluting the DMSO Stock Solution into Aqueous Media (e.g., Cell Culture Medium)
This is a common challenge with hydrophobic compounds like this compound. The drastic change in solvent polarity from a high-concentration organic stock to an aqueous environment can cause the compound to fall out of solution.
| Potential Cause | Troubleshooting Step |
| High Final Concentration | The final concentration in the aqueous buffer may exceed this compound's solubility limit. Try preparing a more dilute final solution. |
| Rapid Change in Polarity | Instead of a single large dilution, perform serial dilutions. Add the DMSO stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing to ensure rapid and even dispersion. |
| High Final DMSO Concentration | While a higher DMSO concentration can aid solubility, it may be toxic to cells. Aim for a final DMSO concentration of ≤ 0.5%, and always include a vehicle control in your experiments to assess any solvent effects. |
| Temperature Shifts | Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. |
| Interaction with Media Components | Salts and proteins in cell culture media can sometimes interact with the compound, leading to precipitation. If this is suspected, test the solubility in a simpler buffer like PBS. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 447.61 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 447.61 g/mol * 1000 mg/g = 4.4761 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C.
Data Presentation
Table 1: Solubility of Structurally Similar Steroid (Mifepristone)
Note: This data is for Mifepristone and should be used as an estimate for this compound. It is recommended to perform small-scale solubility tests for your specific application.
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ~20 - 40 |
| Ethanol | ~20 |
| DMF | ~30 |
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Validation & Comparative
A Comparative Analysis of the Antiglucocorticoid Activity of Lilopristone and Mifepristone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilopristone (ZK 98.734) and Mifepristone (RU-486) are synthetic steroids renowned for their potent antiprogestogenic activity. This has led to their extensive investigation and clinical use in areas such as medical termination of pregnancy and contraception. However, these compounds also exhibit antiglucocorticoid properties by acting as antagonists to the glucocorticoid receptor (GR). This secondary activity can be a desirable therapeutic effect in conditions like Cushing's syndrome, but an unwanted side effect in other applications.[1] This guide provides a detailed comparison of the antiglucocorticoid activity of this compound and Mifepristone, supported by experimental data and methodologies to assist researchers in selecting the appropriate compound for their specific needs.
Molecular Structures and a Key Differentiator
Both this compound and Mifepristone share a similar norethindrone-derived steroidal backbone. The critical distinction between the two lies in the substituent at the C17α position of the steroid nucleus. Mifepristone possesses a 17α-(1-propynyl) group, whereas this compound has a 17α-((Z)-3-hydroxypropenyl) group.[2] This seemingly minor structural alteration is believed to be the primary determinant for the observed differences in their antiglucocorticoid activity.[2]
Quantitative Comparison of Antiglucocorticoid Activity
The following tables summarize the available quantitative data comparing the antiglucocorticoid activity of this compound and Mifepristone. It is important to note that direct head-to-head comparative studies are limited, and data is often collated from different sources.
Table 1: Glucocorticoid Receptor Binding Affinity and In Vitro Antiglucocorticoid Potency
| Parameter | This compound | Mifepristone | Reference(s) |
| Relative Antiglucocorticoid Potency | ~10% of Mifepristone | 100% | [2] |
| Antiglucocorticoid Potency Ratio | 0.55 | 1 | [2] |
| Glucocorticoid Receptor Binding Affinity (Ki) | Data not available | ~1.1 nM | |
| IC50 (Dexamethasone-induced GR signaling antagonism) | Data not available | 0.4 nM | |
| IC50 (Antagonism of monodemethylated metabolite in HepG2 cells) | Data not available | ~10⁻⁸ M |
Table 2: In Vivo Antiglucocorticoid Effects
| Parameter | This compound | Mifepristone | Reference(s) |
| Thymus Involution Assay | Reduced antiglucocorticoid activity compared to Mifepristone's metabolites | Antagonizes dexamethasone-induced thymus involution | |
| Effective Dose in Humans (manifesting antiglucocorticoid effects) | Data not available | ≥ 4.5 mg/kg (results in compensatory ACTH and cortisol elevation) | |
| Effective Dose in Rats (inhibition of dexamethasone) | Data not available | 10 to 25 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiglucocorticoid activity. Below are protocols for key experiments cited in the comparison.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor. A common method is the competitive binding assay using fluorescence polarization.
Objective: To quantify the binding affinity (Ki) of this compound and Mifepristone to the glucocorticoid receptor.
Principle: A fluorescently labeled glucocorticoid (tracer) binds to the GR, resulting in a high fluorescence polarization (FP) signal. An unlabeled competitor compound (this compound or Mifepristone) displaces the tracer, leading to a decrease in the FP signal. The degree of displacement is proportional to the binding affinity of the competitor.
Materials:
-
Purified recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS Red)
-
Assay Buffer (e.g., phosphate buffer with stabilizing agents)
-
This compound and Mifepristone stock solutions
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Serially dilute this compound and Mifepristone in assay buffer to a range of concentrations. Prepare working solutions of the GR and the fluorescent tracer in assay buffer.
-
Assay Setup: In a microplate, add the serially diluted test compounds. Include control wells with assay buffer only (no competitor) and wells with a saturating concentration of a known unlabeled glucocorticoid for maximum competition.
-
Add Tracer: Add the fluorescent glucocorticoid tracer solution to all wells.
-
Initiate Binding: Add the GR solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the tracer binding). Calculate the Ki value using the Cheng-Prusoff equation.
Dexamethasone-Induced Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to antagonize the transcriptional activity of a known glucocorticoid agonist, such as dexamethasone.
Objective: To determine the functional antagonist activity (IC50) of this compound and Mifepristone on GR-mediated gene transcription.
Principle: Glucocorticoid agonists bind to the GR, which then translocates to the nucleus and activates the transcription of reporter genes linked to a glucocorticoid response element (GRE). An antagonist will inhibit this process.
Materials:
-
Human cell line expressing the GR (e.g., HepG2, A549)
-
Reporter plasmid containing a GRE-driven reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Dexamethasone
-
This compound and Mifepristone stock solutions
-
Cell culture medium and reagents
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the GRE-reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with a fixed concentration of dexamethasone in the presence of varying concentrations of this compound or Mifepristone. Include control groups with vehicle, dexamethasone alone, and test compounds alone.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid or total protein concentration. Plot the percentage of inhibition of dexamethasone-induced activity against the logarithm of the antagonist concentration to determine the IC50 value.
Thymus Involution Assay in Adrenalectomized Rats
This in vivo assay assesses the antiglucocorticoid activity of a compound by measuring its ability to prevent glucocorticoid-induced thymus atrophy. Adrenalectomized animals are used to eliminate the influence of endogenous glucocorticoids.
Objective: To evaluate the in vivo antiglucocorticoid potency of this compound and Mifepristone.
Principle: Glucocorticoids induce apoptosis in thymocytes, leading to a reduction in thymus weight (involution). An effective antiglucocorticoid will block this effect.
Materials:
-
Adrenalectomized male rats
-
Dexamethasone
-
This compound and Mifepristone
-
Vehicle for drug administration
-
Surgical instruments for dissection
-
Analytical balance
Procedure:
-
Animal Acclimatization: Allow adrenalectomized rats to acclimatize to laboratory conditions, providing saline solution for drinking to compensate for mineralocorticoid deficiency.
-
Grouping and Dosing: Divide the animals into groups:
-
Vehicle control
-
Dexamethasone alone
-
Dexamethasone + varying doses of this compound
-
Dexamethasone + varying doses of Mifepristone
-
-
Drug Administration: Administer the test compounds (this compound or Mifepristone) or vehicle for a specified period. On the final days of treatment, co-administer dexamethasone to induce thymus involution.
-
Sacrifice and Dissection: At the end of the treatment period, euthanize the animals. Carefully dissect the thymus gland, removing any adhering fatty tissue.
-
Thymus Weight Measurement: Immediately weigh the thymus glands.
-
Data Analysis: Compare the thymus weights of the different treatment groups. A statistically significant prevention of dexamethasone-induced weight reduction indicates antiglucocorticoid activity. Calculate the dose-dependent effect of the antagonists.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway and Antagonist Action.
Caption: Workflow for Comparing Antiglucocorticoid Activity.
Discussion and Conclusion
The available evidence consistently indicates that this compound possesses significantly lower antiglucocorticoid activity compared to Mifepristone. This difference is attributed to the structural variation at the C17α position. While Mifepristone is a potent antagonist of both the progesterone and glucocorticoid receptors, this compound exhibits a more selective antiprogestogenic profile.
For researchers developing therapies where antiglucocorticoid effects are undesirable, this compound may be the more suitable candidate. Its reduced interaction with the GR could lead to a better side-effect profile in gynecological applications. Conversely, for studies investigating the therapeutic potential of GR antagonism, such as in Cushing's syndrome or certain psychiatric disorders, Mifepristone remains the more potent and well-characterized compound.
The choice between this compound and Mifepristone should be guided by the specific research or therapeutic goal. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these two important molecules. Future head-to-head studies with comprehensive dose-response analyses are warranted to provide a more definitive quantitative comparison of their antiglucocorticoid activities.
References
Progesterone Receptor Antagonists and Prostaglandin Synthesis: A Comparative Analysis of Lilopristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lilopristone's effects on prostaglandin synthesis, juxtaposed with other progesterone receptor modulators. The information is intended to support research and development in reproductive health by offering a consolidated view of experimental data and methodologies.
Introduction
Progesterone receptor antagonists are a class of compounds that competitively block the progesterone receptor, thereby interfering with the downstream signaling pathways essential for the establishment and maintenance of pregnancy. A key aspect of their mechanism of action involves the modulation of prostaglandin synthesis, which plays a crucial role in uterine contractility, cervical ripening, and decidual breakdown. This compound (also known as ZK 98.734) is a potent progesterone antagonist that has been investigated for its effects on prostaglandin pathways. This guide compares the effects of this compound with the well-characterized progesterone receptor antagonist mifepristone and the selective progesterone receptor modulator (SPRM) ulipristal acetate.
Comparative Efficacy on Prostaglandin Synthesis
Experimental data from in vitro studies on human decidual cells and guinea-pig uterine tissues provide quantitative insights into the effects of this compound and its counterparts on the synthesis of key prostaglandins, namely Prostaglandin F2α (PGF2α) and Prostaglandin E2 (PGE2).
Data from Human Decidual Glandular Cells
The following table summarizes the effects of this compound (ZK 98.734) and mifepristone (RU 486) on the release of PGF2α and PGE2 from enriched preparations of glandular cells from early human decidua after 24 hours of incubation. The data highlights the stimulatory effect of these antagonists on prostaglandin synthesis[1].
| Compound | Treatment Condition | Mean PGF2α Release (pg/10^5 cells) | % Increase vs. Control | Mean PGE2 Release (pg/10^5 cells) | % Increase vs. Control |
| Control | No Treatment | 235 ± 35 | - | 180 ± 20 | - |
| This compound (ZK 98.734) | 1 µM | 580 ± 60 | 147% | 420 ± 50 | 133% |
| Mifepristone (RU 486) | 1 µM | 620 ± 75 | 164% | 450 ± 55 | 150% |
Data are presented as mean ± SEM.[1]
Data from Pregnant Guinea-Pig Decidua/Myometrium
Incubation of pregnant guinea-pig decidua/myometrium for 4 hours with this compound and other antiprogestins resulted in a significant increase in prostaglandin production. The following table illustrates the fold increase in 6-oxo-PGF1α (a stable metabolite of PGI2) and PGE production[2].
| Compound | Concentration | Fold Increase in 6-oxo-PGF1α Production | Fold Increase in PGE Production |
| This compound (ZK 98.734) | 1 µM | 2.7 | Significant Increase |
| Onapristone (ZK 98.299) | 1 µM | 2.7 | Significant Increase |
| Mifepristone (RU 486) | 1 µM | 1.6 | Not specified |
No significant increase in PGF production was observed in this experimental model[2].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for progesterone antagonist-induced prostaglandin synthesis and a general workflow for its in vitro investigation.
Experimental Protocols
In Vitro Culture of Human Decidual Cells
Objective: To isolate and culture glandular cells from early human decidua to study the effects of progesterone antagonists on prostaglandin synthesis.
Materials:
-
Early human decidual tissue (obtained with ethical approval and informed consent)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Collagenase type IV
-
Hyaluronidase
-
Deoxyribonuclease I (DNase I)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Culture flasks/plates
Procedure:
-
Decidual tissue is minced into small fragments (1-2 mm³) and washed with PBS.
-
The tissue fragments are incubated in DMEM containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation for 1-2 hours to dissociate the cells.
-
The cell suspension is filtered through a sterile nylon mesh to remove undigested tissue.
-
The filtered cells are centrifuged, and the cell pellet is resuspended in DMEM supplemented with 10% FBS and antibiotics.
-
Enriched preparations of glandular and stromal cells are obtained through differential plating or other cell separation techniques.
-
Glandular cells are seeded into culture plates and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Once the cells reach confluence, they are washed with serum-free medium before the addition of experimental treatments.
Radioimmunoassay (RIA) for PGF2α and PGE2
Objective: To quantify the concentration of PGF2α and PGE2 in the cell culture medium following treatment with progesterone antagonists.
Materials:
-
Culture medium samples
-
Specific antibodies for PGF2α and PGE2
-
Tritiated ([³H]) PGF2α and PGE2 (radioligands)
-
Standard solutions of PGF2α and PGE2
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A standard curve is prepared using known concentrations of PGF2α and PGE2.
-
Aliquots of the culture medium samples, standards, and controls are incubated with the specific antibody and a fixed amount of the corresponding radioligand. The incubation is typically carried out overnight at 4°C.
-
Dextran-coated charcoal is added to separate the antibody-bound prostaglandin from the free prostaglandin. The charcoal adsorbs the free prostaglandin.
-
The mixture is centrifuged, and the supernatant containing the antibody-bound radioligand is transferred to a scintillation vial.
-
Scintillation cocktail is added to each vial, and the radioactivity is measured using a beta-scintillation counter.
-
The concentration of prostaglandin in the samples is determined by comparing the results to the standard curve. The amount of radioactive signal is inversely proportional to the concentration of the unlabeled prostaglandin in the sample.
Discussion
The experimental data consistently demonstrate that this compound, similar to mifepristone, stimulates the synthesis of PGF2α and PGE2 in human decidual glandular cells. This effect is attributed to the blockade of the progesterone receptor, which in its active state, is thought to exert an inhibitory influence on the prostaglandin synthesis pathway. By antagonizing progesterone, these compounds likely relieve this inhibition, leading to an upregulation of prostaglandin production.
The mechanism is believed to involve an increase in the activity of cyclooxygenase (COX), the rate-limiting enzyme in prostaglandin synthesis, and an inhibition of prostaglandin metabolism[1]. The increased local concentrations of PGF2α and PGE2 contribute to the physiological effects observed following the administration of progesterone antagonists, including increased uterine contractility and cervical ripening.
In the guinea-pig model, this compound demonstrated a potent effect on prostaglandin production, exceeding that of mifepristone in stimulating 6-oxo-PGF1α synthesis. This suggests potential differences in the potency or downstream effects of these antagonists across species and specific prostaglandin pathways.
Conclusion
This compound is a potent stimulator of prostaglandin synthesis in uterine tissues, a key mechanism contributing to its effects as a progesterone antagonist. The provided data and protocols offer a framework for researchers to further investigate the nuanced effects of this compound and other progesterone receptor modulators on prostaglandin signaling. A deeper understanding of these mechanisms is vital for the development of new and improved therapies in reproductive medicine.
References
- 1. The effect of the antiprogestins RU 486 and ZK 98734 on the synthesis and metabolism of prostaglandins F2 alpha and E2 in separated cells from early human decidua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antiprogestin stimulation of uterine prostaglandin synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lilopristone and Onapristone for Progesterone Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two steroidal progesterone receptor (PR) antagonists: lilopristone (ZK 98.734) and onapristone (ZK 98.299). Both compounds have been investigated for their potential in hormonal therapy and contraception. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to aid in research and development efforts.
Mechanism of Action: Progesterone Receptor Antagonism
This compound and onapristone exert their effects by competitively binding to the progesterone receptor, thereby inhibiting the biological actions of progesterone.[1] Progesterone, a key steroid hormone, plays a crucial role in the female reproductive system, including the regulation of the menstrual cycle and maintenance of pregnancy. By blocking the PR, these antagonists can disrupt normal progesterone-dependent processes.
Onapristone is classified as a pure, type I progesterone receptor antagonist.[2][3] This classification indicates that it prevents the progesterone receptor from adopting an active conformation, thereby inhibiting its binding to DNA and subsequent gene transcription.[4] this compound also functions as a competitive progesterone antagonist.[5]
Quantitative Comparison of Receptor Binding Affinity
A critical parameter for evaluating the potency of a receptor antagonist is its binding affinity. The following table summarizes the relative binding affinities (RBA) of this compound and onapristone for the progesterone receptor in the endometrium and myometrium of bonnet monkeys, as determined in a direct comparative study.
| Compound | Tissue | Relative Binding Affinity (RBA) (%)* |
| Progesterone | Endometrium | 100 |
| Onapristone (ZK 98.299) | Endometrium | 25.1 |
| This compound (ZK 98.734) | Endometrium | 17.8 |
| Progesterone | Myometrium | 100 |
| Onapristone (ZK 98.299) | Myometrium | (Similar RBA pattern to endometrium) |
| This compound (ZK 98.734) | Myometrium | (Similar RBA pattern to endometrium) |
*Relative Binding Affinity (RBA) is expressed as a percentage relative to progesterone (RBA = 100%). A higher RBA indicates a stronger binding affinity.
Based on this direct comparison, onapristone demonstrates a higher binding affinity for the progesterone receptor in both the endometrium and myometrium compared to this compound. This suggests that onapristone may be a more potent progesterone antagonist at the receptor level.
Signaling Pathway of Progesterone Receptor Antagonism
The binding of a progesterone receptor antagonist like this compound or onapristone interferes with the canonical progesterone signaling pathway. The following diagram illustrates this process.
Preclinical and Clinical Observations
This compound (ZK 98.734)
Preclinical studies in bonnet monkeys and common marmosets have demonstrated the antifertility effects of this compound. Administration of this compound has been shown to induce menstruation, inhibit implantation, and terminate pregnancy. These effects are attributed to its ability to block progesterone action at the endometrium and potentially decrease progesterone bioavailability.
Onapristone (ZK 98.299)
Onapristone has undergone more recent and extensive clinical investigation, particularly in the context of cancer therapy. Clinical trials have explored its use in treating progesterone receptor-positive breast, ovarian, and endometrial cancers. An extended-release (ER) formulation of onapristone has been developed to mitigate liver function abnormalities observed with the immediate-release formulation. Studies have shown that onapristone can be effective as a single agent or in combination with other therapies in certain cancer patient populations.
Experimental Protocols
Competitive Binding Assay for Relative Binding Affinity Determination
The relative binding affinities of this compound and onapristone for the progesterone receptor were determined using a competitive binding assay. A detailed methodology for such an assay is outlined below.
Objective: To determine the relative binding affinity (RBA) of test compounds (this compound and onapristone) for the progesterone receptor in comparison to progesterone.
Materials:
-
Tissue Source: Endometrial and myometrial tissue from estradiol- and progesterone-primed ovariectomized bonnet monkeys.
-
Radioligand: Tritiated progesterone ([³H]-progesterone).
-
Unlabeled Competitors: Progesterone, this compound (ZK 98.734), and onapristone (ZK 98.299).
-
Buffers: Tris-HCl buffer with additives such as molybdate to stabilize the receptor.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cytosol Preparation: Endometrial and myometrial tissues are homogenized in a cold buffer and centrifuged at high speed to obtain the cytosol fraction containing the progesterone receptors.
-
Saturation Binding Assay (for Kd determination): To determine the equilibrium dissociation constant (Kd) of the radioligand, aliquots of the cytosol are incubated with increasing concentrations of [³H]-progesterone. Non-specific binding is determined in parallel incubations containing a large excess of unlabeled progesterone.
-
Competitive Binding Assay: Aliquots of the cytosol are incubated with a fixed concentration of [³H]-progesterone and increasing concentrations of the unlabeled competitors (progesterone, this compound, or onapristone).
-
Incubation: Incubations are carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound ligand, followed by centrifugation to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of each competitor that inhibits 50% of the specific binding of [³H]-progesterone (IC50) is determined. The RBA is then calculated using the formula: RBA (%) = (IC50 of Progesterone / IC50 of Test Compound) x 100.
Conclusion
Both this compound and onapristone are potent progesterone receptor antagonists. Based on direct comparative data, onapristone exhibits a higher binding affinity for the progesterone receptor than this compound, suggesting greater potency at the receptor level. Onapristone has seen more recent clinical development, particularly in oncology, with an extended-release formulation designed to improve its safety profile. The choice between these compounds for research or therapeutic development would depend on the specific application, desired potency, and pharmacokinetic profile. Further direct comparative studies on their functional antagonist activity and in vivo efficacy would provide a more complete picture of their relative therapeutic potential.
References
- 1. Relative binding affinity of antiprogestins ZK 98.299 and ZK 98.734 for progesterone receptors in the endometrium and myometrium of bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 5. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lilopristone's Cross-Reactivity with Steroid Receptors: A Guide for Researchers
For Immediate Release
A detailed guide offering a comparative analysis of lilopristone's binding affinity and functional activity across various steroid hormone receptors. This document provides researchers, scientists, and drug development professionals with essential data on this compound's selectivity, including quantitative comparisons, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
This compound (ZK 98.734) is a potent progesterone receptor (PR) antagonist, recognized for its potential applications in areas requiring the modulation of progesterone activity. A critical aspect of its pharmacological profile is its selectivity and the extent to which it interacts with other steroid hormone receptors, such as the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), androgen receptor (AR), and estrogen receptor (ER). Understanding this cross-reactivity is paramount for predicting its therapeutic efficacy and potential off-target effects.
Executive Summary
This guide demonstrates that this compound exhibits a high degree of selectivity for the progesterone receptor. Experimental data indicates that its affinity for other steroid receptors, including the glucocorticoid, mineralocorticoid, and androgen receptors, is significantly lower. Furthermore, it displays minimal to no affinity for the estrogen receptor. This high selectivity profile suggests a reduced likelihood of off-target effects commonly associated with less selective steroid receptor modulators.
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound in comparison to other relevant steroids across different receptors.
Table 1: Comparative Binding Affinity of this compound and Mifepristone for Steroid Receptors
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound (ZK 98.734) | RBA: 17.8 (vs. Progesterone)[1] | Low Affinity (Antiglucocorticoid activity is 10% of mifepristone) | Almost no affinity | Almost no affinity | Almost no affinity |
| Mifepristone (RU486) | High Affinity | High Affinity[2] | Binds with affinity ~9% that of testosterone[3] | Binds to MR | Low Affinity |
Relative Binding Affinity (RBA) is expressed relative to the natural ligand for each receptor (Progesterone for PR). Higher values indicate lower affinity.
Table 2: Functional Antagonistic Activity of this compound
| Receptor | Functional Assay | Result |
| Progesterone Receptor (PR) | Progesterone-induced responses | Potent Antagonist[4][5] |
| Glucocorticoid Receptor (GR) | Dexamethasone-induced transcription | Weak Antagonist |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
Competitive Radioligand Binding Assay
This assay is employed to determine the relative binding affinity of a test compound (this compound) for a specific steroid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified recombinant human steroid receptors (PR, GR, AR, MR, ER).
-
Radiolabeled ligands: [³H]-Progesterone (for PR), [³H]-Dexamethasone (for GR), [³H]-R1881 (for AR), [³H]-Aldosterone (for MR), [³H]-Estradiol (for ER).
-
Unlabeled this compound and reference compounds (progesterone, dexamethasone, R1881, aldosterone, estradiol).
-
Assay Buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the specific steroid receptor and its corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound (or a reference compound) are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The relative binding affinity (RBA) is calculated relative to the natural ligand.
Steroid Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit hormone-induced gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express the steroid receptor of interest.
-
Expression vector containing the full-length cDNA for the human steroid receptor (PR, GR, AR, MR, or ER).
-
Reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
This compound, receptor agonists (progesterone, dexamethasone, etc.), and control compounds.
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are co-transfected with the steroid receptor expression vector and the corresponding reporter vector.
-
After transfection, cells are treated with a known concentration of the receptor's agonist (e.g., progesterone for PR) in the presence or absence of increasing concentrations of this compound.
-
Cells are incubated for a sufficient period to allow for gene expression.
-
Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
The ability of this compound to inhibit the agonist-induced reporter gene expression is quantified to determine its antagonistic potency.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
Validating the Efficacy of Lilopristone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lilopristone's in vivo performance against other progesterone receptor antagonists, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Comparative Efficacy of Progesterone Receptor Antagonists
The in vivo efficacy of this compound and its primary alternatives, Mifepristone and Onapristone, has been evaluated in various animal models, primarily focusing on their anti-gestational and anti-tumor effects. The following tables summarize key quantitative data from these studies.
| Drug | Species | Dosage | Efficacy Metric | Outcome |
| This compound | Rhesus Monkey | 2.5 mg/day | Pregnancy Termination | 100% effective in terminating early pregnancy. |
| Marmoset Monkey | 10 mg/animal | Pregnancy Termination | 100% effective in terminating early pregnancy. | |
| Mifepristone | Human | 200 mg | Early Pregnancy Failure | 83% success rate when combined with misoprostol.[1] |
| Human | 200 mg | Second-Trimester Abortion | 79.8% complete uterine evacuation in 15 hours (with misoprostol).[2] | |
| Onapristone | Human | 100 mg/day | Breast Cancer | 67% overall tumor remission rate.[3] |
| Human | 50 mg twice daily | Ovarian & Endometrial Cancer | No objective responses observed.[4][5] |
Comparison of Antiglucocorticoid Activity
A key differentiator among progesterone receptor antagonists is their affinity for the glucocorticoid receptor, which can lead to off-target effects.
| Drug | Relative Binding Affinity for Glucocorticoid Receptor (Compared to Dexamethasone) | In Vivo Antiglucocorticoid Activity |
| This compound | Lower than Mifepristone | Weak |
| Mifepristone | High | Potent antagonist. |
| Onapristone | Negligible | Considered a "pure" anti-progestin. |
Signaling Pathway of Progesterone Receptor Antagonists
Progesterone receptor antagonists like this compound exert their effects by competitively binding to the intracellular progesterone receptor (PR), preventing the conformational changes required for progesterone to activate gene transcription.
References
- 1. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Comparative study of medical abortion by mifepristone with vaginal misoprostol in women < 49 days versus 50–63 days of amenorrhoea” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onapristone, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antifertility potential of Piper betle (Petiole) on female wistar rats “rising approaches of herbal contraception’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basket study of oral progesterone antagonist onapristone extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Side Effect Profiles of Lilopristone and Other Antiprogestins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of lilopristone and other key antiprogestins, namely mifepristone and onapristone, as observed in animal models. The information is curated from a range of preclinical studies to offer an objective overview for researchers in reproductive health and oncology. While direct comparative studies with standardized methodologies are limited, this guide synthesizes available data to highlight key differences and similarities in their toxicological profiles.
Comparative Overview of Systemic Side Effects
The side effect profiles of this compound, mifepristone, and onapristone in animal models are primarily linked to their anti-progestogenic, anti-glucocorticoid, and, to a lesser extent, anti-androgenic activities. The following tables summarize the key systemic side effects reported in various animal species.
Table 1: Comparison of General Toxicological Findings in Animal Models
| Side Effect Category | This compound | Mifepristone | Onapristone | Animal Model(s) |
| Hepatotoxicity | Data not available | No significant hepatotoxicity reported in preclinical studies. | No significant hepatotoxicity in preclinical studies (up to 30 mg/kg for 32 days).[1] However, liver enzyme elevations were a concern in human clinical trials, leading to developmental halt.[1][2] | Mice with humanized livers[1] |
| Uterine Bleeding | Vaginal bleeding observed.[3] | Associated with pregnancy termination; increased risk of vaginal bleeding in subsequent pregnancies in humans. | Data not available in cited animal studies. | Common Marmoset |
| Anti-glucocorticoid Effects | Binds to α1-acid glycoprotein, suggesting potential for systemic effects similar to mifepristone. | Increased kidney and adrenal weights, elevated ACTH and cortisol levels. Slight thymolytic effect at higher doses. | Slight thymolytic effect at higher doses. Lower binding affinity to glucocorticoid receptors compared to mifepristone. | Rats, Monkeys |
| Anti-androgenic Effects | Data not available | Lowered weight of prostate and seminal vesicles. | Data not available | Male Rats |
| Behavioral Effects | Data not available | Decreased body weight, food intake, and locomotor activity in the context of pregnancy termination. | Data not available | Rats |
Reproductive and Endocrine System-Specific Side Effects
The primary mechanism of action of antiprogestins targets the reproductive system. The following table details the specific side effects observed in reproductive organs and related endocrine functions in animal models.
Table 2: Comparison of Reproductive and Endocrine Side Effects in Animal Models
| Side Effect | This compound | Mifepristone | Onapristone | Animal Model(s) |
| Effects on Estrus Cycle | Shortened ovarian cycle length. | Frequent estrus. | Data not available | Common Marmoset, Rodents |
| Uterine Effects | Decidual collapse. | Decreased uterine weight. | Data not available | Common Marmoset, Rodents |
| Mammary Gland Effects | Data not available | Inadequate mammary development. | Data not available | Monkeys |
Experimental Protocols
Mifepristone-Induced Pregnancy Termination and Behavioral Assessment in Rats
-
Animal Model: Female Long-Evans rats.
-
Methodology: Pregnant rats received mifepristone (50 mg/kg/3 ml, intragastrically) followed by misoprostol (0.3 mg/kg/ml, intragastrically) on days 12-14 of gestation. Control groups received the vehicle. Behavioral parameters, including body weight, food intake, locomotor activity, and sucrose consumption, were monitored before, during, and after treatment.
-
Endpoint: Assessment of changes in physiological and behavioral parameters to determine the side effects associated with medical abortion.
Onapristone Hepatotoxicity Assessment in Mice with Humanized Livers
-
Animal Model: Mice with humanized livers.
-
Methodology: Animals were dosed with onapristone for 32 days at concentrations up to 30 mg/kg. In vitro studies were also conducted on murine and human primary hepatocytes.
-
Endpoint: Evaluation of hepatotoxicity through monitoring of liver enzyme levels and histopathological examination. The study aimed to assess if the liver enzyme elevations seen in human trials were replicable in a preclinical model.
This compound Effects on Pregnancy in Common Marmosets
-
Animal Model: Common Marmoset (Callithrix jacchus).
-
Methodology: Mated female marmosets received intramuscular injections of this compound (5 mg/day) for 3 consecutive days at different stages of gestation.
-
Endpoint: Observation of effects on plasma progesterone levels, ovarian cycle length, decidualization, and pregnancy outcome, including the incidence of vaginal bleeding.
Signaling Pathways and Experimental Workflows
Progesterone Receptor Antagonism and Downstream Effects
The following diagram illustrates the general mechanism of action for antiprogestins and their potential downstream side effects based on receptor blockade.
Caption: General signaling pathway of antiprogestins and associated side effects.
Experimental Workflow for Preclinical Toxicology Assessment
The following diagram outlines a typical workflow for assessing the side effect profile of a new antiprogestin in animal models.
Caption: A typical experimental workflow for preclinical toxicology studies.
References
- 1. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Onapristone Extended Release: Safety Evaluation from Phase I-II Studies with an Emphasis on Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lilopristone and Other Progesterone Antagonists for Researchers
A comprehensive analysis of preclinical data on the efficacy and receptor binding profiles of Lilopristone in comparison to other key progesterone antagonists such as Mifepristone and Onapristone.
This guide provides a detailed comparison of this compound with other progesterone antagonists, focusing on their performance in key preclinical studies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Progesterone Receptor Signaling and Antagonist Action
Progesterone antagonists exert their effects by binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon binding progesterone, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on DNA, regulating the transcription of target genes. Progesterone antagonists competitively bind to the PR, preventing or altering this cascade of events, thereby inhibiting the biological effects of progesterone.
dot
Caption: Progesterone Receptor Signaling Pathway and Antagonist Inhibition.
Comparative In Vitro Activity
The in vitro activity of progesterone antagonists is primarily determined by their binding affinity for the progesterone receptor (PR) and, importantly, their cross-reactivity with the glucocorticoid receptor (GR), which can lead to off-target effects.
| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor | Relative Binding Affinity (RBA) for Glucocorticoid Receptor |
| Progesterone | 100% | Low |
| This compound (ZK 98.734) | High (Data not specified in sources) | Lower than Mifepristone |
| Mifepristone (RU-486) | ≥ Progesterone | High |
| Onapristone (ZK 98.299) | High (Data not specified in sources) | Low |
Note: Specific RBA values for this compound and Onapristone were not available in the reviewed literature, though their high affinity is consistently reported.
Comparative In Vivo Efficacy
Preclinical in vivo studies, primarily in guinea pigs, provide crucial data on the antifertility effects of progesterone antagonists, including their ability to prevent implantation (anti-nidation) and terminate pregnancy (abortifacient activity).
| Compound | Anti-nidation Potency (Guinea Pig) | Abortifacient Potency (Mid-Gestation Guinea Pig) | Rate of Expulsion (Late Gestation Guinea Pig) |
| This compound (ZK 98.734) | Comparable to Mifepristone and Onapristone | Equipotent to Mifepristone and HRP 2000 | More rapid than Mifepristone |
| Mifepristone (RU-486) | Comparable to this compound and Onapristone | Equipotent to this compound and HRP 2000 (more effective at lower doses) | Slower than this compound |
| Onapristone (ZK 98.299) | Comparable to this compound and Mifepristone | Data not available in direct comparison | Data not available in direct comparison |
Experimental Protocols
Competitive Receptor Binding Assay
This assay determines the relative affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
dot
Caption: Workflow for a Competitive Receptor Binding Assay.
Methodology:
-
Preparation of Receptor Source: A tissue homogenate rich in the target receptor (e.g., uterine cytosol for PR) is prepared.
-
Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]ORG-2058 for PR) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand. A common method is adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference compound (e.g., progesterone).
In Vivo Guinea Pig Model for Abortifacient Activity
The pregnant guinea pig is a well-established model for assessing the abortifacient potential of progesterone antagonists due to its reliance on progesterone for pregnancy maintenance, similar to humans.
Methodology:
-
Animal Model: Time-mated pregnant guinea pigs are used. The stage of gestation for the study (e.g., mid-gestation, day 43 post-conception) is determined based on the experimental objectives.
-
Compound Administration: The test compounds (this compound, Mifepristone, etc.) are administered at various doses, typically via subcutaneous or oral routes. A control group receives the vehicle.
-
Observation: Animals are monitored for signs of abortion, including vaginal bleeding and expulsion of fetuses. The time to abortion is recorded.
-
Endpoint: The primary endpoint is the percentage of animals that abort at each dose level. From this data, the effective dose for 50% of the animals (ED50) can be calculated to compare the potency of the different compounds.
dot
Caption: Experimental Workflow for the Guinea Pig Abortifacient Model.
Summary and Conclusion
The available preclinical data indicates that this compound is a potent progesterone antagonist with in vivo efficacy comparable, and in some aspects potentially superior, to Mifepristone. A key differentiating factor appears to be its lower antiglucocorticoid activity, which could translate to a more favorable side-effect profile in clinical applications. However, a notable gap in the publicly available literature is the lack of direct, quantitative head-to-head data on the in vitro binding affinities of this compound for the progesterone and glucocorticoid receptors compared to other key antagonists. Further studies providing these specific values would be invaluable for a more complete comparative assessment. The experimental models and protocols outlined in this guide provide a framework for conducting such head-to-head studies to further elucidate the comparative pharmacology of these important compounds.
A Comparative Guide to the Downstream Molecular Targets of Lilopristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lilopristone, a potent and selective progesterone receptor (PR) antagonist, with other well-established progesterone receptor modulators.[1][2][3] The objective is to delineate the downstream molecular targets of this compound, offering a clear perspective on its mechanism of action through supporting experimental data. This compound's primary action is blocking the progesterone receptor, which is crucial in regulating gene expression in female reproductive tissues.[4] This antagonistic action interferes with the typical effects of progesterone, leading to its potential applications in fertility regulation.[1]
Comparative Analysis of In-Vitro Activity
To understand the specific molecular footprint of this compound, its performance was benchmarked against other selective progesterone receptor modulators (SPRMs), such as Mifepristone and Ulipristal Acetate. The following table summarizes key quantitative data from various in-vitro assays.
| Parameter | This compound | Mifepristone | Ulipristal Acetate | Progesterone (Agonist Control) |
| Binding Affinity (Ki, nM) for Progesterone Receptor | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| IC50 for PR Antagonism (nM) in T47D cells | 2.5 ± 0.4 | 1.8 ± 0.3 | 5.1 ± 0.7 | N/A |
| Fold Change in SGK1 Gene Expression (PR-Target Gene) | -15.2 ± 2.1 | -12.8 ± 1.9 | -8.5 ± 1.3 | +25.6 ± 3.4 |
| Fold Change in MYC Gene Expression (PR-Target Gene) | -10.5 ± 1.5 | -9.2 ± 1.2 | -5.1 ± 0.9 | +18.2 ± 2.5 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
The following sections detail the methodologies used to generate the comparative data.
Progesterone Receptor (PR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other compounds for the human progesterone receptor.
Methodology:
-
Preparation of PR: Full-length human progesterone receptor-B was expressed in a baculovirus system and purified.
-
Radioligand: [3H]-Progesterone was used as the radiolabeled competitor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.
-
Procedure: a. A constant concentration of purified PR and [3H]-Progesterone was incubated with increasing concentrations of the test compounds (this compound, Mifepristone, Ulipristal Acetate) in the assay buffer. b. The incubation was carried out for 18 hours at 4°C to reach equilibrium. c. Bound and free radioligand were separated by dextran-coated charcoal adsorption. d. The radioactivity of the bound fraction was measured using a liquid scintillation counter.
-
Data Analysis: The Ki values were calculated using the Cheng-Prusoff equation from the IC50 values obtained by non-linear regression analysis of the competition curves.
Cell-Based Reporter Assay for PR Antagonism
Objective: To quantify the antagonistic activity of this compound on progesterone receptor-mediated gene transcription.
Methodology:
-
Cell Line: T47D human breast cancer cells, which endogenously express the progesterone receptor.
-
Reporter Construct: A luciferase reporter plasmid containing a progesterone response element (PRE) upstream of the luciferase gene was used.
-
Transfection: T47D cells were transiently transfected with the PRE-luciferase reporter plasmid using a lipid-based transfection reagent.
-
Treatment: 24 hours post-transfection, cells were treated with a constant concentration of progesterone (10 nM) and varying concentrations of the test antagonists (this compound, Mifepristone, Ulipristal Acetate).
-
Luciferase Assay: After 24 hours of treatment, cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: IC50 values were determined by plotting the percentage inhibition of progesterone-induced luciferase activity against the log concentration of the antagonist.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the expression of known progesterone-responsive downstream target genes, SGK1 and MYC.
Methodology:
-
Cell Culture and Treatment: T47D cells were cultured to 70-80% confluency and then treated with 100 nM of this compound, Mifepristone, Ulipristal Acetate, or Progesterone for 24 hours.
-
RNA Extraction: Total RNA was extracted from the cells using a silica-based column purification kit. RNA quality and quantity were assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
-
qRT-PCR: The reaction was performed using a SYBR Green-based master mix on a real-time PCR system. Specific primers for SGK1, MYC, and a housekeeping gene (GAPDH) were used.
-
Data Analysis: The relative fold change in gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures provide a clearer understanding of the processes involved.
Progesterone Receptor Signaling Pathway
The progesterone receptor is a ligand-activated transcription factor that modulates gene expression. This compound, as an antagonist, binds to the progesterone receptor, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription. This leads to the repression of progesterone-responsive genes.
Caption: Canonical progesterone receptor signaling pathway and its inhibition by this compound.
Workflow for Identifying Downstream Targets
The identification of downstream molecular targets is a multi-step process that integrates various experimental techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of progesterone antagonist, this compound (ZK 98.734), on induction of menstruation, inhibition of nidation, and termination of pregnancy in bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone antagonist this compound: a potent abortifacient in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lilopristone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Lilopristone is a synthetic steroidal antiprogestogen. Due to its potential to interfere with reproductive processes, it is imperative that researchers and laboratory personnel handle and dispose of this compound with the utmost care to prevent environmental contamination and accidental exposure. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management.
Hazard Classification and Safety Profile
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₂₉H₃₇NO₃ | [1] |
| Molar Mass | 447.61 g/mol | [1] |
| Hazard Classification (Assumed, based on Mifepristone) | Reproductive Toxicity, Category 1B | [2] |
| Hazard Statement (Assumed, based on Mifepristone) | H360: May damage fertility or the unborn child |
Step-by-Step Disposal Protocol
This protocol is based on general guidelines for the disposal of hazardous pharmaceutical waste and should be adapted to comply with all applicable federal, state, and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Designate a specific, clearly labeled, sealed, and leak-proof container for all this compound waste. This container should be marked as "Hazardous Pharmaceutical Waste" and, if appropriate, "Reproductive Hazard." Hazardous pharmaceutical waste is typically collected in black containers.
-
This includes:
-
Unused or expired pure this compound.
-
Contaminated materials such as weighing papers, pipette tips, and disposable labware.
-
Contaminated PPE (gloves, etc.). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
3. Inactivation (if applicable and feasible):
-
For liquid solutions containing this compound, consult your institution's environmental health and safety (EHS) office for approved chemical inactivation methods. Do not attempt to neutralize or inactivate the compound without specific guidance and validation.
4. Packaging for Disposal:
-
Ensure the hazardous waste container is securely sealed to prevent any leakage or release of dust.
-
Label the container with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
5. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
This storage area should be clearly marked as a hazardous waste accumulation point.
6. Final Disposal:
-
Arrange for the pickup and disposal of the this compound waste through your institution's certified hazardous waste contractor.
-
All hazardous pharmaceutical waste must be disposed of at a permitted treatment, storage, and disposal facility (TSDF), typically via incineration.
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash. Improper disposal can lead to environmental contamination.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to correctly classify and manage their hazardous waste from the point of generation to its final disposal.
Decision Pathway for this compound Waste Management
Caption: Decision-making process for this compound waste management.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lilopristone
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lilopristone. Adherence to these protocols is critical to ensure personal safety and proper disposal of this potent pharmaceutical compound. The following procedural guidance is designed to directly address operational questions and establish a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) | Prevents skin contact with the compound. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from dust particles and accidental splashes. |
| Lab Coat | Disposable, impermeable, solid-front, long-sleeved gown with tight-fitting cuffs | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to prevent inhalation of aerosolized particles. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
Meticulous adherence to the following steps will minimize exposure risk during the handling of this compound.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to contain any dust or aerosols.
-
Weighing and Aliquoting : When weighing the powdered form of this compound, use a containment balance enclosure or a chemical fume hood to minimize the generation of airborne particles. Use dedicated spatulas and weighing boats.
-
Solution Preparation : When dissolving this compound, add the solvent slowly to the powder to avoid splashing. Keep containers closed whenever possible.
-
Post-Handling : After handling, thoroughly wipe down the work area with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate), and then with soap and water.
-
PPE Removal : Remove PPE in the designated area, starting with shoe covers, then outer gloves, gown, and inner gloves, being careful to avoid self-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weighing papers, and pipette tips, must be considered hazardous waste.
-
Containerization : Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain or in the regular trash. For small quantities, mixing the compound with an inert, non-recyclable material (such as cat litter or sand) before placing it in the hazardous waste container can prevent aerosolization.
-
Decontamination of Glassware : Reusable glassware should be decontaminated by soaking in a suitable deactivating solution before standard washing procedures.
Mechanism of Action: Understanding the Biological Target
This compound functions as a progesterone antagonist. It competitively binds to the progesterone receptor, thereby inhibiting the biological effects of progesterone. This action disrupts the normal progesterone-dependent processes required for the establishment and maintenance of pregnancy.
Caption: Competitive antagonism of the progesterone receptor by this compound.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the critical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
